Salbutamol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021255 | |
| Record name | Salbutamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L | |
| Record name | Salbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
8.9X10-9 mm Hg at 25 °C /Estimated/ | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane | |
CAS No. |
18559-94-9 | |
| Record name | Salbutamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albuterol [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | albuterol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salbutamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salbutamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF8SVZ843E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C | |
| Record name | Salbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01001 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALBUTEROL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7206 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Salbutamol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Salbutamol in Bronchial Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental mechanism of action of salbutamol (B1663637) on bronchial smooth muscle. It provides a comprehensive overview of the molecular signaling cascade, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this essential bronchodilator.
Introduction
This compound, also known as albuterol, is a short-acting β₂-adrenergic receptor agonist (SABA) that has been a cornerstone in the treatment of bronchoconstriction associated with respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) for decades.[1][2] Its therapeutic efficacy lies in its ability to rapidly relax the smooth muscle of the airways, leading to bronchodilation and relief from symptoms of wheezing and shortness of breath.[1] This guide will delve into the precise molecular interactions and downstream cellular events that mediate this compound's pharmacological effect.
Molecular Mechanism of Action: The β₂-Adrenergic Signaling Cascade
This compound exerts its effects by selectively binding to and activating β₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of bronchial smooth muscle cells.[3][4] The binding of this compound initiates a well-defined intracellular signaling pathway, leading to muscle relaxation.
The canonical signaling pathway is as follows:
-
Receptor Binding: this compound binds to the β₂-adrenergic receptor.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream target proteins, which collectively contribute to the relaxation of the smooth muscle. These include:
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction. This inhibition of MLCK activity leads to a decrease in actin-myosin cross-bridge cycling.
-
Lowering of Intracellular Calcium (Ca²⁺) Concentrations: PKA activation promotes the sequestration of Ca²⁺ into the sarcoplasmic reticulum and facilitates its extrusion from the cell, thereby reducing the cytosolic Ca²⁺ available for contraction.
-
Activation of Potassium (K⁺) Channels: PKA can also activate large-conductance Ca²⁺-activated K⁺ channels, leading to hyperpolarization of the cell membrane, which further reduces Ca²⁺ influx and promotes relaxation.
-
This cascade of events ultimately results in the relaxation of the bronchial smooth muscle, widening of the airways, and improved airflow.
Signaling Pathway Diagram
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound's interaction with the β₂-adrenergic receptor and its functional effects on bronchial smooth muscle.
Table 1: Binding Affinity of this compound for the β₂-Adrenergic Receptor
| Ligand | Receptor | Preparation | pKA | Reference |
| This compound | β₂-Adrenoceptor | Guinea-pig isolated trachea | 5.9 |
pKA is the negative logarithm of the agonist's dissociation constant.
Table 2: Functional Potency (EC₅₀) of this compound
| Parameter | Preparation | EC₅₀ (µM) | Reference |
| cAMP Formation | Cultured Human Airway Smooth Muscle Cells | 0.6 | |
| Relaxation of Inherent Tone | Human Isolated Bronchial Smooth Muscle | ~0.027 (Isoprenaline for comparison) |
EC₅₀ is the concentration of an agonist that produces 50% of the maximal response.
Experimental Protocols
In Vitro Bronchial Smooth Muscle Relaxation Assay (Organ Bath)
This protocol describes the methodology for assessing the relaxant effects of this compound on isolated bronchial rings.
Objective: To determine the dose-response relationship of this compound-induced relaxation of pre-contracted bronchial smooth muscle.
Materials:
-
Human or animal (e.g., guinea pig, goat) lung tissue containing bronchi.
-
Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Contractile agent (e.g., methacholine, histamine).
-
This compound solutions of varying concentrations.
-
Isolated organ bath system with force transducers.
Procedure:
-
Tissue Preparation:
-
Dissect bronchial rings (2-4 mm in length) from the lung tissue in cold Krebs-Henseleit buffer.
-
Suspend the rings between two L-shaped stainless-steel hooks in the organ bath chambers containing gassed Krebs-Henseleit buffer at 37°C.
-
One hook is fixed, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with buffer changes every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).
-
-
Pre-contraction:
-
After a washout period, induce a stable submaximal contraction using a contractile agent like methacholine.
-
-
Dose-Response Curve Generation:
-
Once a stable contraction plateau is reached, add this compound in a cumulative, concentration-dependent manner to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve.
-
Experimental Workflow for Organ Bath Assay
Measurement of Intracellular cAMP Levels
This protocol outlines a method for quantifying changes in intracellular cAMP levels in cultured human airway smooth muscle (HASM) cells following this compound stimulation.
Objective: To determine the effect of this compound on cAMP production in HASM cells.
Materials:
-
Cultured HASM cells.
-
Cell culture medium and reagents.
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA-based).
Procedure:
-
Cell Culture:
-
Culture HASM cells to near confluence in appropriate multi-well plates.
-
-
Pre-treatment:
-
Pre-incubate the cells with a PDE inhibitor for a defined period (e.g., 30 minutes) to inhibit cAMP breakdown.
-
-
This compound Stimulation:
-
Treat the cells with different concentrations of this compound or a vehicle control for a specified time (e.g., 15 minutes).
-
-
Cell Lysis:
-
Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.
-
-
cAMP Quantification:
-
Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample is inversely proportional to the signal generated.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Normalize the cAMP concentration to the protein content of each sample.
-
Plot the normalized cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Logical Relationship of this compound's Action
The therapeutic effect of this compound is a direct consequence of a logical cascade of events, from the molecular level to the physiological outcome. This relationship can be visualized as a cause-and-effect pathway.
Logical Flow Diagram
Conclusion
This compound's mechanism of action in bronchial smooth muscle is a well-characterized example of G-protein coupled receptor signaling. Its specificity for the β₂-adrenergic receptor and the subsequent activation of the cAMP-PKA pathway lead to a rapid and effective relaxation of the airways. Understanding this core mechanism at a technical level is crucial for the development of novel and improved therapies for obstructive airway diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and characterization of bronchodilator drugs.
References
- 1. This compound – eDrug [edrug.mvm.ed.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Accurately Predicts the Better Bronchodilatory Effect of Inhaled Versus Oral this compound Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Salbutamol: A Technical Guide
An in-depth exploration of the seminal discovery, synthesis, mechanism of action, and clinical significance of Salbutamol (Albuterol), a cornerstone in the management of bronchospasm.
Introduction
This compound, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its development marked a significant advancement in respiratory medicine, offering a more selective and effective treatment with a favorable safety profile compared to its predecessors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical data related to this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development
The journey to discover this compound was driven by the need for a bronchodilator with greater selectivity for the β2-adrenergic receptors in the lungs, thereby minimizing the cardiovascular side effects associated with earlier non-selective β-agonists like isoprenaline.
In 1966 , a dedicated research team at the Allen and Hanburys laboratory in Ware, Hertfordshire, England, led by Sir David Jack , successfully synthesized this compound.[1] This breakthrough was the culmination of a strategic research program aimed at modifying the chemical structure of existing adrenergic agonists to enhance their therapeutic index. The key structural modification was the replacement of the catechol hydroxyl group at the 3-position of the benzene (B151609) ring with a hydroxymethyl group, which conferred resistance to metabolism by the enzyme catechol-O-methyltransferase (COMT), thereby prolonging its duration of action.
This compound was subsequently launched in 1969 under the brand name Ventolin and rapidly became a first-line therapy for the acute management of asthma.[1] Its introduction revolutionized the treatment of bronchospasm, providing rapid and effective relief to millions of patients worldwide.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been developed. A common and illustrative method involves a four-step process starting from methyl salicylate (B1505791).
Experimental Protocol: Synthesis of this compound from Methyl Salicylate
Step 1: Friedel-Crafts Acylation of Methyl Salicylate
-
Objective: To introduce an acetyl group to the benzene ring of methyl salicylate.
-
Reagents: Methyl salicylate, bromoacetyl chloride, aluminum chloride (AlCl₃).
-
Procedure:
-
To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add bromoacetyl chloride dropwise.
-
Slowly add methyl salicylate to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the bromoketone intermediate.
-
Step 2: Amination of the Bromoketone
-
Objective: To introduce the tert-butylamino group.
-
Reagents: Bromoketone intermediate from Step 1, N-benzyl-N-tert-butylamine.
-
Procedure:
-
Dissolve the bromoketone intermediate and N-benzyl-N-tert-butylamine in a suitable solvent (e.g., acetonitrile).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting aminoketone intermediate by column chromatography.
-
Step 3: Reduction of the Ketone and Ester
-
Objective: To reduce the ketone and ester functionalities to alcohols.
-
Reagents: Aminoketone intermediate from Step 2, lithium aluminum hydride (LiAlH₄).
-
Procedure:
-
In a flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C and slowly add a solution of the aminoketone intermediate in THF.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture and carefully quench by the sequential addition of water, 15% sodium hydroxide (B78521) solution, and water.
-
Filter the resulting solid and concentrate the filtrate to obtain the triol intermediate.
-
Step 4: Deprotection (Debenzylation)
-
Objective: To remove the benzyl (B1604629) protecting group from the amine.
-
Reagents: Triol intermediate from Step 3, palladium on carbon (Pd/C), hydrogen gas.
-
Procedure:
-
Dissolve the triol intermediate in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation at a suitable pressure until the deprotection is complete (monitored by TLC).
-
Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification
The crude this compound is typically purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of methanol (B129727) and diethyl ether, to yield the final product with high purity.
Synthesis Workflow Diagram
Mechanism of Action
This compound exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation. The key steps are as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).
-
Downstream Effects: PKA phosphorylates several target proteins, leading to:
-
Inhibition of myosin light chain kinase, which is necessary for muscle contraction.
-
Decreased intracellular calcium ion concentrations.
-
Opening of large-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane.
-
The net result of these events is the relaxation of the airway smooth muscle, leading to bronchodilation and relief of symptoms.
Signaling Pathway Diagram
Clinical Data
The efficacy and safety of this compound have been extensively evaluated in numerous clinical trials.
Efficacy: Improvement in Lung Function
The primary measure of efficacy for a bronchodilator is the improvement in Forced Expiratory Volume in one second (FEV1). Clinical studies have consistently demonstrated that inhaled this compound produces a rapid and significant improvement in FEV1 in patients with asthma and COPD.
| Study/Population | Dose | Mean Peak FEV1 Improvement (%) | Time to Onset |
| Asthmatic Adults | 200 µg | 15-25% | < 5 minutes |
| Pediatric Asthma | 100-200 µg | 12-20% | < 5 minutes |
| COPD Patients | 200-400 µg | 10-18% | 5-10 minutes |
| Exercise-Induced Bronchospasm | 200 µg (prophylactic) | Prevents >80% of FEV1 fall | N/A |
Safety and Tolerability: Adverse Events
This compound is generally well-tolerated, with most adverse events being mild and transient. A meta-analysis of 58 randomized controlled trials involving 12,961 participants provided the following pooled incidences of adverse events.[2]
| Adverse Event | Pooled Incidence (%) | 95% Confidence Interval |
| Overall Adverse Events | 34% | N/A |
| Severe Adverse Events | 2% | 1% - 3% |
| Treatment Discontinuation | 3% | 2% - 5% |
| Palpitations or Tachycardia | 16% | 11% - 22% |
| Tremor | 14% | 10% - 19% |
| Headache | 7% | 5% - 10% |
| Nervousness/Anxiety | 6% | 4% - 9% |
Conclusion
The discovery and development of this compound represent a landmark achievement in medicinal chemistry and respiratory medicine. Its rational design led to a highly effective and selective β2-adrenergic agonist that has remained a cornerstone of asthma and COPD management for over five decades. The synthesis of this compound is a well-established process, and its mechanism of action is thoroughly understood. Extensive clinical data have confirmed its robust efficacy in improving lung function and its favorable safety profile. For researchers and drug development professionals, the story of this compound serves as a powerful example of successful structure-activity relationship-based drug design and its profound impact on patient care.
References
The Dichotomy of a Racemic Drug: A Technical Guide to the Pharmacological Properties of Salbutamol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Salbutamol (B1663637), a widely used short-acting β2-adrenergic receptor agonist for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD), is a chiral molecule administered as a racemic mixture of two enantiomers: (R)-Salbutamol and (S)-Salbutamol.[1] While chemically similar, these enantiomers exhibit distinct pharmacological profiles, a critical consideration in drug development and therapeutic application. This technical guide provides an in-depth exploration of the core pharmacological properties of this compound enantiomers, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Pharmacodynamics: The Eutomer and the Distomer
The therapeutic effects of racemic this compound are almost exclusively attributed to the (R)-enantiomer, which acts as the eutomer.[1] (R)-Salbutamol is a potent agonist at the β2-adrenergic receptor, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[2] In contrast, the (S)-enantiomer, or distomer, is considered largely inactive at the β2-adrenergic receptor.[1] Some studies have suggested that (S)-Salbutamol may even possess pro-inflammatory properties, although this remains a subject of ongoing research and debate.[3]
The (R)-isomer of this compound has a significantly higher affinity for the β2-receptor, approximately 150 times greater than that of the (S)-isomer. This disparity in receptor binding affinity is the primary determinant of their differential pharmacological activity.
Pharmacokinetics: An Enantioselective Journey in the Body
The absorption, distribution, metabolism, and excretion (ADME) of this compound are characterized by significant enantioselectivity, particularly after oral administration.
Absorption and Distribution
Following inhalation, both (R)- and (S)-Salbutamol are absorbed into the systemic circulation. Studies in horses have shown that after inhalation of racemic this compound, the initial concentrations of both enantiomers in the pulmonary epithelial lining fluid (PELF) are similar, suggesting no significant enantioselective uptake into the lungs. However, systemic exposure to (S)-Salbutamol is generally higher than that of (R)-Salbutamol due to differences in their metabolism and clearance.
Metabolism and Elimination
The metabolism of this compound is a key area of enantioselectivity. The primary route of metabolism is sulfation, catalyzed by the enzyme sulfotransferase 1A3 (SULT1A3). (R)-Salbutamol is metabolized more rapidly than (S)-Salbutamol, leading to a lower bioavailability and a shorter plasma half-life for the active enantiomer.
Following oral administration, the stereoselective metabolism is even more pronounced, resulting in a significantly lower proportion of the active (R)-enantiomer reaching the systemic circulation. Studies have shown no evidence of significant enantioselective presystemic metabolism in the lungs. The terminal half-life of (R)-salbutamol is approximately 2.5 to 3.5 hours, while that of (S)-salbutamol is longer, around 5 hours. This difference in clearance leads to an accumulation of the (S)-enantiomer with repeated dosing of the racemate.
Quantitative Data Summary
The following tables summarize key quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound enantiomers.
Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Oral Administration)
| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |
| Bioavailability | Lower | Higher | |
| Terminal Half-life (t½) | ~2.5 - 3.5 hours | ~5 hours | |
| Plasma Clearance (CLp) | Higher | Lower | |
| Renal Clearance (CLR) | Higher | Lower |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Humans (Inhaled Administration)
| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference |
| AUC (0-∞) (ng·h/mL) | 11.90 ± 4.37 | 48.46 ± 12.11 | |
| Terminal Half-life (t½) | ~3.5 hours | ~5 hours |
Table 3: Pharmacokinetic Parameters of this compound Enantiomers in Horses (Inhaled Administration)
| Tissue | (R)-Salbutamol Concentration (ng/g) | (S)-Salbutamol Concentration (ng/g) | Reference |
| Pulmonary Epithelial Lining Fluid (PELF) - Initial | 389 ± 189 | 378 ± 177 | |
| Central Lung | 875 ± 945 | 877 ± 955 | |
| Peripheral Lung | 49.5 ± 12 | 50.9 ± 12 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound enantiomers.
Chiral Separation of this compound Enantiomers by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify (R)- and (S)-Salbutamol in biological samples.
Materials:
-
HPLC system with a fluorescence or UV detector.
-
Chiral stationary phase column (e.g., teicoplanin-based).
-
Mobile phase: A mixture of an organic solvent (e.g., methanol) and a buffer (e.g., ammonium (B1175870) acetate).
-
This compound enantiomer standards.
-
Solid-phase extraction (SPE) cartridges for sample preparation.
Procedure:
-
Sample Preparation:
-
For plasma or urine samples, perform a solid-phase extraction to remove interfering substances and concentrate the analytes.
-
Elute the this compound enantiomers from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate.
-
Set the fluorescence detector to an excitation wavelength of 225 nm and an emission wavelength of 310 nm.
-
-
Injection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to (R)- and (S)-Salbutamol based on the retention times of the standards.
-
Quantify the concentration of each enantiomer by comparing the peak areas to a standard curve.
-
β2-Adrenergic Receptor Binding Assay (Radioligand Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound enantiomers to the β2-adrenergic receptor.
Materials:
-
Cell membranes expressing the β2-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
Non-labeled competitor ligands ((R)-Salbutamol, (S)-Salbutamol, and a non-selective antagonist like propranolol (B1214883) for non-specific binding).
-
Incubation buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation:
-
In a series of tubes, add a fixed concentration of the radioligand and cell membranes.
-
Add increasing concentrations of the unlabeled competitor ligand ((R)- or (S)-Salbutamol).
-
Include a set of tubes with a high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Caption: β2-Adrenergic Receptor Signaling Pathway activated by (R)-Salbutamol.
Caption: Experimental Workflow for Chiral Separation of this compound Enantiomers.
References
- 1. Determination of the enantiomers of this compound and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bronchopulmonary pharmacokinetics of (R)‐this compound and (S)‐this compound enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
An In-depth Technical Guide to Salbutamol's Interaction with Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the short-acting beta-2 adrenergic receptor (β2-AR) agonist, salbutamol (B1663637), and its target receptor. The document details the quantitative aspects of this interaction, outlines common experimental protocols used for its characterization, and visualizes the critical signaling pathways and experimental workflows.
Molecular Interaction and Binding Profile
This compound is a selective agonist for the β2-AR, a member of the G protein-coupled receptor (GPCR) family.[1][2] Its selectivity for β2-AR is approximately 29 times greater than for β1-AR, which contributes to its targeted therapeutic effect on bronchial smooth muscle relaxation with fewer cardiovascular side effects at typical doses.[1][2][3] this compound is administered as a racemic mixture of (R)- and (S)-isomers. The (R)-enantiomer possesses a significantly higher binding affinity for the β2-AR, being about 150 times more potent than the (S)-isomer.
Upon binding, this compound induces a conformational change in the β2-AR, which promotes its coupling to the heterotrimeric Gs protein. This interaction is facilitated by a network of hydrogen bonds between the saligenin ethanolamine (B43304) pharmacophore of this compound and key residues within the receptor's binding pocket, including D113, S203, S207, and N312.
Quantitative Data Summary
The interaction between this compound and the β2-AR can be quantified by several key pharmacological parameters. These values are crucial for understanding the drug's potency, efficacy, and duration of action.
| Parameter | Description | Typical Value Range | Reference Compound |
| EC50 (cAMP) | The molar concentration of this compound that produces 50% of the maximum possible response in cyclic AMP accumulation assays. | 0.6 µM | Isoprenaline (0.08 µM) |
| Selectivity | The ratio of binding affinity or functional potency for the β2-AR over the β1-AR. | ~29-fold higher for β2-AR | - |
| R-isomer Affinity | The relative binding affinity of the active (R)-enantiomer compared to the (S)-enantiomer. | ~150-fold higher | (S)-salbutamol |
Table 1: Key Pharmacological Parameters of this compound at the β2-AR. Note: Absolute values can vary depending on the specific cell line and experimental conditions used.
Downstream Signaling Pathways
The binding of this compound to the β2-AR primarily initiates the canonical Gs-protein signaling cascade. However, the receptor can also engage other pathways, including those mediated by β-arrestin.
3.1 Gs-Protein Signaling Pathway
The classical and therapeutically relevant pathway for this compound involves the activation of the Gs protein. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.
3.2 β-Arrestin Pathway and Biased Agonism
Upon prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the β2-AR. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from the Gs protein, leading to desensitization. β-arrestin can also initiate its own signaling cascades and mediate receptor internalization.
This compound is considered a G protein-biased agonist. This means it preferentially activates the Gs signaling pathway over the β-arrestin pathway. This bias may contribute to its favorable therapeutic profile by emphasizing bronchodilation while minimizing receptor desensitization and potential pro-inflammatory signals associated with β-arrestin.
Key Experimental Protocols
Characterizing the interaction of this compound with the β2-AR involves several key in vitro assays. Radioligand binding assays are considered the gold standard for determining binding affinity and receptor density, while functional assays like cAMP accumulation and β-arrestin recruitment assays measure the downstream cellular response.
4.1 Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β2-AR.
Methodology:
-
Membrane Preparation: Isolate cell membranes expressing β2-AR from a suitable cell line (e.g., HEK293 or CHO cells) or tissue homogenate via differential centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) and a range of concentrations of unlabeled this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
4.2 cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a direct readout of Gs pathway activation.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the β2-AR in a multi-well plate (e.g., 96- or 384-well).
-
Stimulation: Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of this compound concentrations for a defined period.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
Detection: Quantify the cAMP levels using a competitive immunoassay format. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme Fragment Complementation (EFC), or bioluminescent assays (e.g., GloSensor™).
-
Data Analysis: Plot the measured signal (which corresponds to cAMP concentration) against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
4.3 β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated β2-AR, providing a measure of a ligand's ability to engage this pathway.
Methodology:
-
Cell Line: Use a specialized cell line engineered to express the β2-AR fused to a reporter fragment (e.g., ProLink from a β-galactosidase enzyme) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).
-
Ligand Addition: Dispense cells into an assay plate and add varying concentrations of this compound.
-
Incubation: Incubate for a period sufficient to allow receptor activation and β-arrestin recruitment (typically 60-90 minutes).
-
Detection: Add a chemiluminescent substrate. If recruitment occurs, the enzyme fragments complement, forming an active enzyme that hydrolyzes the substrate, generating a light signal.
-
Data Analysis: Measure the luminescence and plot it against the log concentration of this compound to determine the potency (EC₅₀) for β-arrestin recruitment. This data, when compared to cAMP data, allows for the quantification of biased agonism.
Conclusion
This compound's therapeutic efficacy as a bronchodilator is rooted in its selective and biased agonism at the β2-adrenergic receptor. Its preferential activation of the Gs-cAMP pathway over the β-arrestin pathway underscores a key principle in modern pharmacology. The experimental protocols detailed herein represent the foundational tools for quantifying the molecular interactions and functional consequences of ligands like this compound, providing essential data for both basic research and the development of next-generation respiratory therapeutics.
References
An In-Depth Technical Guide to the Downstream Signaling Pathways Activated by Salbutamol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol (B1663637), a short-acting β2-adrenergic receptor (β2AR) agonist, is a cornerstone in the management of respiratory diseases characterized by bronchoconstriction. Its therapeutic efficacy is primarily attributed to the relaxation of airway smooth muscle. This technical guide provides a comprehensive overview of the complex downstream signaling cascades initiated by this compound upon its binding to the β2AR. We will delve into the canonical Gs-protein coupled pathway leading to cyclic AMP (cAMP) production and Protein Kinase A (PKA) activation, the subsequent effects on intracellular calcium homeostasis, and the mechanisms of receptor desensitization and internalization involving G-protein-coupled receptor kinases (GRKs) and β-arrestins. Furthermore, this guide will explore the modulation of the Extracellular signal-regulated kinase (ERK) pathway and the concept of biased agonism in the context of this compound's action. Detailed experimental protocols for key assays and quantitative data are provided to facilitate further research and drug development in this area.
Introduction
This compound is a selective β2-adrenergic agonist widely prescribed for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are highly expressed on the surface of airway smooth muscle cells. This interaction triggers a series of intracellular events that ultimately lead to muscle relaxation and bronchodilation. Understanding the intricacies of these signaling pathways is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
The Canonical Gs-cAMP-PKA Signaling Pathway
The principal signaling cascade activated by this compound is the Gs-protein coupled pathway. This pathway is central to the bronchodilatory effects of the drug.
-
Receptor Activation and G-Protein Coupling: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, facilitating its coupling to the heterotrimeric Gs protein.
-
Activation of Adenylyl Cyclase: Upon coupling, the α-subunit of the Gs protein (Gαs) exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) and dissociates from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP). This leads to a rapid increase in the intracellular concentration of cAMP.
-
Activation of Protein Kinase A (PKA): cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA are now active and can phosphorylate various downstream targets.
Downstream Effects of PKA Activation
Activated PKA orchestrates a multitude of cellular responses that collectively contribute to airway smooth muscle relaxation.
-
Modulation of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits the inositol (B14025) trisphosphate (IP3) receptor on the sarcoplasmic reticulum, reducing the release of stored calcium. It also enhances the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, promoting calcium re-uptake into the sarcoplasmic reticulum. Furthermore, PKA can phosphorylate and open large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels, thereby reducing calcium influx.
-
Myosin Light Chain Phosphorylation: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction. PKA also activates myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, further promoting relaxation.
-
Other Effects: PKA can also phosphorylate and regulate the activity of other proteins involved in cell proliferation and inflammation.[1]
Receptor Desensitization and Internalization
Prolonged or repeated exposure to this compound can lead to a diminished response, a phenomenon known as tachyphylaxis or desensitization. This is a critical consideration in the long-term management of respiratory diseases.
-
GRK-mediated Phosphorylation: Agonist-occupied β2ARs are phosphorylated by G-protein-coupled receptor kinases (GRKs).
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins.
-
Uncoupling and Internalization: The binding of β-arrestin to the receptor sterically hinders its interaction with Gs proteins, leading to functional uncoupling and a reduction in cAMP production. β-arrestin also acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin, leading to the internalization of the receptor into endosomes.
-
Receptor Fate: Internalized receptors can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).
Modulation of the ERK Pathway and Biased Agonism
Recent research has revealed that β2AR signaling is more complex than initially understood, with this compound also influencing other pathways, such as the Extracellular signal-regulated kinase (ERK) pathway.
-
ERK Pathway Modulation: this compound has been shown to inhibit lipopolysaccharide (LPS)-induced ERK phosphorylation in macrophages, suggesting a potential anti-inflammatory role.[2] The exact mechanisms of how this compound modulates the ERK pathway are still under investigation and may be cell-type specific.
-
Biased Agonism: The concept of biased agonism suggests that a ligand can stabilize different receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. This compound has been shown to be a Gs-biased agonist, meaning it preferentially activates the Gs-cAMP pathway over β-arrestin recruitment.[3] This bias may contribute to its favorable therapeutic profile.
Quantitative Data
The following tables summarize key quantitative parameters related to this compound's interaction with the β2-adrenergic receptor and its downstream effects.
Table 1: Receptor Binding and Functional Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (pIC50) | 5.1 | Rat Lung Membranes | [4] |
| Selectivity (β2 vs. β1) | 29-fold | [5] | |
| EC50 for cAMP Formation | 0.6 µM | Human Airway Smooth Muscle Cells | |
| EC50 for β-arrestin Recruitment | ~1800 nM | ||
| Potency for Inhibition of [3H]-thymidine incorporation | 6.7 nM | Human Airway Smooth Muscle Cells | |
| Potency for Relaxation of MCh-induced contraction | 100 nM | Guinea Pig Trachealis |
Table 2: Comparative Efficacy of this compound
| Downstream Effect | Relative Efficacy (vs. Isoprenaline) | Cell Type/System | Reference |
| cAMP Formation | Partial Agonist (19% of max response) | Human Airway Smooth Muscle Cells | |
| Receptor Internalization | Reduced compared to adrenaline | HEK 293 cells | |
| GRK-mediated Phosphorylation | Reduced compared to adrenaline | HEK 293 cells |
Detailed Experimental Protocols
This section provides an overview of methodologies for key experiments used to study the downstream signaling of this compound.
Cyclic AMP (cAMP) Measurement Assay (HTRF)
Objective: To quantify the intracellular accumulation of cAMP in response to this compound stimulation.
Principle: This protocol utilizes a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). Endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. The HTRF signal is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
Cells expressing β2-adrenergic receptors (e.g., human airway smooth muscle cells, CHO-K1 cells stably expressing β2AR)
-
This compound
-
cAMP HTRF assay kit (containing cAMP standard, d2-labeled cAMP, anti-cAMP-cryptate antibody, lysis buffer, and detection buffer)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
96-well or 384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture: Plate cells in a white microplate at an optimized density and allow them to adhere overnight.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis: Add the lysis buffer provided in the kit to each well and incubate as per the manufacturer's instructions to release intracellular cAMP.
-
HTRF Reaction:
-
Add the d2-labeled cAMP and the anti-cAMP-cryptate antibody solution to each well.
-
Incubate the plate at room temperature in the dark for the recommended time (e.g., 60 minutes).
-
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 ratio and determine the cAMP concentration in each sample by interpolating from a standard curve generated with known concentrations of cAMP. Plot the dose-response curve for this compound and determine the EC50 value.
PKA Activation Assay
Objective: To measure the kinase activity of PKA following this compound stimulation.
Principle: This protocol describes a cell-based ELISA-like assay. A specific PKA substrate is pre-coated on a microplate. Cell lysates containing activated PKA will phosphorylate the substrate in the presence of ATP. The phosphorylated substrate is then detected using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting colorimetric signal is proportional to the PKA activity.
Materials:
-
Cells expressing β2-adrenergic receptors
-
This compound
-
PKA Kinase Activity Assay Kit (containing substrate-coated microplate, ATP, kinase assay buffer, lysis buffer, phospho-specific primary antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Cell culture medium and supplements
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency.
-
Treat cells with different concentrations of this compound for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Add an equal amount of protein from each lysate to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for the recommended time (e.g., 90 minutes).
-
-
Immunodetection:
-
Wash the wells to remove the cell lysate and ATP.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody and incubate.
-
-
Signal Development and Measurement:
-
Wash the wells and add the TMB substrate.
-
After a suitable incubation time, add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance readings to the protein concentration of the lysates. Plot the PKA activity against the this compound concentration to generate a dose-response curve and determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To detect and quantify the phosphorylation of ERK1/2 in response to this compound.
Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies. In this case, antibodies specific to the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2 are used.
Materials:
-
Cells of interest (e.g., macrophages, airway epithelial cells)
-
This compound
-
LPS (as a positive control for ERK activation in some cell types)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with various concentrations of this compound for different time points. Include a positive control (e.g., LPS) and an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of p-ERK1/2 to total ERK1/2.
β-Arrestin Recruitment Assay (PathHunter® Assay)
Objective: To measure the recruitment of β-arrestin to the β2-adrenergic receptor upon this compound stimulation.
Principle: This assay is based on enzyme fragment complementation (EFC). The β2AR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced interaction of the receptor and β-arrestin, the two fragments combine to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® β-arrestin cell line co-expressing β2AR-ProLink and β-arrestin-Enzyme Acceptor
-
This compound
-
PathHunter® Detection Kit (containing substrate and detection reagents)
-
White, clear-bottom 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the microplate and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
-
Incubation: Incubate the plate at 37°C for the recommended time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection:
-
Add the PathHunter® detection reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
β2-Adrenergic Receptor Internalization Assay (Immunofluorescence)
Objective: To visualize and quantify the internalization of β2-adrenergic receptors following this compound treatment.
Principle: This method uses immunofluorescence microscopy to track the location of the β2AR. Receptors on the cell surface are labeled with an antibody, and their movement into intracellular compartments upon agonist stimulation is observed.
Materials:
-
Cells expressing β2-adrenergic receptors (preferably with an extracellular epitope tag like FLAG or HA for easier detection)
-
This compound
-
Primary antibody against the β2AR or the epitope tag
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat the cells with this compound for various time points to induce receptor internalization. Include an untreated control.
-
Fixation: Fix the cells with 4% PFA.
-
Immunostaining of Surface Receptors (Non-permeabilized):
-
Without permeabilizing the cells, incubate with the primary antibody against the extracellular domain of the β2AR.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
-
Immunostaining of Total Receptors (Permeabilized):
-
Permeabilize the fixed cells with permeabilization buffer.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles. The decrease in surface fluorescence or the increase in intracellular puncta indicates the extent of receptor internalization.
Conclusion
The downstream signaling pathways activated by this compound are multifaceted, extending beyond the canonical Gs-cAMP-PKA cascade. While this primary pathway is fundamental to its bronchodilatory effects, the processes of receptor desensitization and internalization, as well as the modulation of other signaling pathways like ERK, play crucial roles in the overall therapeutic and potential adverse effects of the drug. A thorough understanding of these intricate molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the rational design of next-generation β2-adrenergic receptor agonists with enhanced efficacy and improved safety profiles. The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the treatment of respiratory diseases.
References
- 1. This compound inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β2-receptor agonists this compound and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Investigations into factors determining the duration of action of the beta 2-adrenoceptor agonist, salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Result Summary | BioGRID [thebiogrid.org]
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Salbutamol in Research Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolism of salbutamol (B1663637), a widely used beta-2 adrenergic agonist, in key preclinical research models. The information presented herein is intended to support drug development professionals and researchers in designing and interpreting studies involving this compound.
Executive Summary
This compound is a short-acting beta-2 adrenergic agonist used clinically as a bronchodilator. In research and development, its pharmacokinetic and metabolic profiles are crucial for understanding its efficacy, safety, and potential for drug interactions. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, provides summaries of quantitative pharmacokinetic data, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Pharmacokinetics of this compound in Research Models
The pharmacokinetics of this compound are influenced by the route of administration and the animal model. Following inhalation, a significant portion of the dose is often swallowed, leading to absorption from the gastrointestinal tract, which parallels the oral administration route. Intravenous administration provides a direct measure of systemic clearance and distribution.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various research models. It is important to note that direct cross-study comparisons should be made with caution due to variations in study design, analytical methods, and dosing.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Administration Route | Dosage | T½ (h) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC | Reference |
| Intravenous | - | 1.2 | N/A | 57.74 ± 9.04 (C0) | N/A | - | [1][2] |
| Oral (Immediate Release) | - | 3.0 | ~80 | - | - | - | [1] |
| Oral (Sustained Release) | - | 5.4 - 7.2 | ~80 | - | - | - | [1] |
| Buccal | 0.9 mg | 2.68 ± 0.40 | 35% | 10.28 ± 2.77 | - | - | [2] |
Table 2: Pharmacokinetic Parameters of Enantiomeric this compound in Horses (Inhaled Administration)
| Enantiomer | Cmax (ng/mL) | AUC (0-25 min) (ng·min/mL) | Reference |
| (R)-Salbutamol | 0.52 ± 0.15 | 10.2 ± 2.1 | |
| (S)-Salbutamol | 0.59 ± 0.18 | 12.8 ± 2.0 |
Note: Data for rats and mice are often presented in the context of population pharmacokinetic models or as concentration measurements at specific time points rather than comprehensive tables of Cmax, Tmax, and AUC. Studies have shown that after inhalation in mice, lung concentrations are initially high and decrease over time, while plasma concentrations rise more slowly. In rats, this compound's absorption has been described by a combination of passive diffusion and active transport processes.
Metabolism of this compound
This compound is primarily metabolized via conjugation reactions, with sulfation being the predominant pathway in humans and many animal models. Glucuronidation also occurs, particularly in species like cattle, pigs, and rats. The main enzyme responsible for the sulfation of this compound is sulfotransferase 1A3 (SULT1A3), which is highly expressed in the small intestine. This leads to significant first-pass metabolism after oral administration.
Metabolism is also stereoselective, with the (R)-enantiomer (the active form) being metabolized more rapidly than the (S)-enantiomer. This results in a higher systemic exposure to the less active (S)-enantiomer.
Metabolic Pathways
The metabolic transformation of this compound involves several key pathways as illustrated below.
References
The In Vivo Effects of Salbutamol on Alveolar Epithelial Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Respiratory Distress Syndrome (ARDS) is characterized by damage to the alveolar-capillary barrier, leading to protein-rich edema and impaired gas exchange. The effective repair of the alveolar epithelium is crucial for the resolution of ARDS. Beta-2 adrenergic agonists, such as Salbutamol (B1663637) (albuterol), have been investigated for their potential to promote this repair process. Preclinical and early clinical studies suggested benefits, primarily through the stimulation of alveolar fluid clearance and direct effects on epithelial cell function. However, large-scale clinical trials have not only failed to demonstrate efficacy but have also raised significant safety concerns. This technical guide provides an in-depth review of the in vivo effects of this compound on alveolar epithelial repair, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved.
Introduction: The Rationale for this compound in Alveolar Repair
The alveolar epithelium, composed of type I (ATI) and type II (ATII) cells, forms a critical barrier regulating fluid and solute transport. In ARDS, this barrier is compromised, leading to alveolar flooding.[1][2][3] The restoration of this barrier integrity is a key determinant of patient outcomes.[2] ATII cells are central to this repair process, as they can proliferate and differentiate into ATI cells to repopulate the damaged epithelium.
This compound, a widely used β2-adrenergic receptor agonist, was identified as a promising therapeutic candidate due to its known effects on ion transport.[4] Stimulation of β2-adrenergic receptors on alveolar epithelial cells activates mechanisms that drive fluid from the alveolar space back into the interstitium, a process known as alveolar fluid clearance (AFC). Early research hypothesized that beyond enhancing AFC, this compound might also directly stimulate epithelial cell proliferation and migration, thereby accelerating repair.
Core Signaling Pathway of this compound in Alveolar Epithelial Cells
This compound exerts its effects by binding to β2-adrenergic receptors (β2AR) located on the surface of both alveolar type I and type II cells. This binding initiates a G-protein-coupled signaling cascade that is central to its physiological effects.
-
Receptor Activation: this compound binds to the β2AR.
-
G-Protein Activation: The activated receptor stimulates the Gs alpha subunit of its associated G-protein.
-
Adenylyl Cyclase and cAMP: The Gs alpha subunit activates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates several target proteins that mediate the cellular response:
-
Ion Transport: PKA upregulates the activity and expression of the apical epithelial sodium channel (ENaC) and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It also enhances the function of the basolateral Na,K-ATPase pump. This coordinated action creates an osmotic gradient that drives water out of the alveolus.
-
Epithelial Repair: Evidence suggests this pathway may also influence cell spreading, proliferation, and wound repair, although the precise downstream effectors for repair are less clearly defined than for fluid clearance.
-
References
Salbutamol's Role in Modulating Airway Inflammation: A Technical Guide
Executive Summary:
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist (SABA), is a cornerstone therapy for providing rapid relief from bronchoconstriction in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] While its bronchodilatory effects are well-established, a growing body of evidence reveals a more complex role for this compound in modulating the underlying inflammatory processes of these conditions. Beyond smooth muscle relaxation, this compound exerts distinct anti-inflammatory effects by interacting with various immune and structural cells within the airways. This technical guide provides an in-depth examination of the signaling pathways, cellular mechanisms, and quantitative effects of this compound on airway inflammation. It details the core molecular interactions, summarizes key experimental findings, and provides protocols for foundational research models. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's immunomodulatory properties.
Introduction to this compound's Dual Function
Airway inflammation is a critical component in the pathophysiology of asthma and COPD, involving a complex interplay of immune cells, epithelial cells, and a network of inflammatory mediators.[3][4] this compound's primary therapeutic action is achieved through the relaxation of bronchial smooth muscle.[3] However, the β2-adrenergic receptors it targets are also expressed on the surface of numerous inflammatory cells, including mast cells, eosinophils, lymphocytes, and macrophages. Activation of these receptors initiates signaling cascades that can actively suppress inflammatory responses, positioning this compound as not just a reliever of symptoms, but also a modulator of the underlying inflammation. This guide explores these less-publicized, yet significant, anti-inflammatory functions.
Core Mechanism of Action: The β2-Adrenergic Receptor and cAMP Pathway
This compound's effects are initiated by its binding to β2-adrenergic receptors, a class of G protein-coupled receptors (GPCRs). This binding activates the associated stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP is the central event from which most of this compound's effects, including its anti-inflammatory actions, diverge. Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the inhibition of inflammatory mediator release from mast cells and other immune cells.
Modulation of Inflammatory Signaling Pathways
This compound's influence extends beyond the primary cAMP/PKA axis to modulate key pro-inflammatory signaling networks.
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In inflammatory airway diseases, NF-κB is chronically active. Studies on human bronchial epithelial cells have shown that this compound can down-regulate the activation of NF-κB when stimulated by inflammatory triggers like cigarette smoke extract. This inhibitory action is a key mechanism behind its ability to reduce the production of cytokines like IL-1β and IL-8.
The MAPK (p38/ERK) Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are crucial for regulating the production of inflammatory cytokines like TNF-α. This compound has been shown to inhibit the phosphorylation (and thus activation) of p38 MAPK and ERK in macrophages. This effect is mediated, at least in part, by the cAMP-dependent upregulation of MAPK Phosphatase-1 (MKP-1). MKP-1 is an endogenous suppressor of p38 MAPK activity, and by increasing its expression, this compound effectively dampens the inflammatory response.
Effects on Key Inflammatory Cells
This compound's immunomodulatory effects are cell-specific, influencing a range of immune cells involved in airway inflammation.
-
Mast Cells and Basophils: this compound inhibits the release of immediate hypersensitivity mediators, such as histamine, tryptase, and leukotrienes, from mast cells and basophils. This action helps to prevent the acute bronchoconstrictor response and microvascular leakage associated with allergic reactions.
-
Eosinophils: this compound can inhibit the release of eosinophil-activating cytokines from airway smooth muscle cells. It has also been shown to delay eosinophil apoptosis through a cAMP/PKA-dependent mechanism, which could have complex implications for eosinophilic inflammation. However, some evidence suggests that regular, long-term use might exacerbate allergen-induced airway eosinophilia.
-
Macrophages and Monocytes: In macrophages and monocytes, this compound inhibits the production of key pro-inflammatory cytokines, including TNF-α and Monocyte Chemoattractant Protein-1 (MCP-1). This is achieved largely through the inhibition of the ERK and p38 MAPK pathways.
-
Lymphocytes: this compound appears to modulate the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. Studies on peripheral blood mononuclear cells (PBMCs) from asthmatics show that this compound inhibits the production of the Th1 cytokine IFN-γ while enhancing the Th2 cytokine IL-13. This could potentially contribute to a Th2-skewed inflammatory environment.
-
Neutrophils: In vitro studies have demonstrated that this compound can reduce neutrophil chemotaxis. In patients with acute lung injury, intravenous this compound was found to decrease the expression of the adhesion molecule L-selectin on stimulated neutrophils.
-
Epithelial Cells: In human bronchial epithelial cells challenged with cigarette smoke extract, this compound reduced the production of IL-1β and IL-8, decreased the expression of the adhesion molecule ICAM-1, and lowered reactive oxygen species (ROS) production. Concurrently, it increased the production of the anti-inflammatory cytokine IL-10.
Quantitative Analysis of Anti-Inflammatory Effects
The anti-inflammatory effects of this compound have been quantified in various preclinical and clinical models. The following tables summarize key findings.
Table 1: Effects of this compound in In Vivo Animal Models
| Model | Species | This compound Dose | Key Inflammatory Parameter | Result | Citation |
|---|---|---|---|---|---|
| Carrageenan-Induced Air Pouch | Rat | 125, 250, 500 µ g/rat | Leukocyte Accumulation | Significantly inhibited | |
| Exudate Volume | Significantly inhibited | ||||
| IL-1β & VEGF Production | Decreased | ||||
| Carrageenan-Induced Paw Edema | Rat | 1 and 2 mg/kg | Paw Edema (inflammation) | Effectively blocked | |
| Myeloperoxidase (MPO) Activity | Decreased | ||||
| Lipid Peroxidation (LPO) | Decreased | ||||
| Superoxide Dismutase (SOD) Activity | Increased |
| Allergic Pulmonary Inflammation | Mouse | 10⁻⁴M to 10⁻²M (inhaled) | Transepithelial Potential Difference | Increased (improved epithelial function) | |
Table 2: Effects of this compound in In Vitro Cellular Models
| Cell Type | Stimulus | This compound Concentration | Key Inflammatory Parameter | Result | Citation |
|---|---|---|---|---|---|
| Human Bronchial Epithelial Cells (BEAS-2B) | Cigarette Smoke Extract (1%) | 10⁻⁶ M | IL-8 Production | ~36% decrease | |
| 10⁻⁶ M | IL-10 Production | ~1.3-fold increase | |||
| 10⁻⁶ M | NF-κB Activation | Down-regulated | |||
| J774 Mouse Macrophages | Lipopolysaccharide (LPS) | 100 nM | TNF-α Production | Inhibited | |
| 100 nM | p38 MAPK Phosphorylation | Inhibited | |||
| Human Monocytes | Lipopolysaccharide (LPS) | 1 µM | TNF-α Release | ~46% maximal inhibition | |
| Human Eosinophils | Spontaneous Apoptosis | EC₅₀: 13.6 ± 4.0 nM | Eosinophil Survival | Prolonged |
| Human Neutrophils | FMLP | 10⁻⁵ M and 10⁻⁴ M | Chemotaxis | Significantly reduced | |
Table 3: Effects of this compound in Human Studies
| Study Population | Intervention | Key Inflammatory Parameter | Result | Citation |
|---|---|---|---|---|
| Atopic Subjects | Intranasal this compound (5 mg/mL) before AMP challenge | Histamine Release (Nasal Lavage) | Significantly attenuated (P=0.048) | |
| Tryptase Release (Nasal Lavage) | Significantly attenuated (P=0.020) | |||
| Patients with Acute Lung Injury (ALI) | Inhaled this compound (800 µg) | pH of Exhaled Breath Condensate | Significant increase (7.66 to 7.83, P=0.028) |
| | | 8-isoprostane (Oxidative Stress) | Trend toward decrease (P=0.068) | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Assessment of Anti-Inflammatory Effects on Bronchial Epithelial Cells
This protocol describes the evaluation of this compound's effect on cytokine production in human bronchial epithelial cells (BEAS-2B) stimulated with cigarette smoke extract (CSE).
-
Cell Culture: BEAS-2B cells are cultured in appropriate media until they reach 80-90% confluence in multi-well plates.
-
Cigarette Smoke Extract (CSE) Preparation: CSE is prepared by bubbling smoke from a standard research cigarette through a known volume of cell culture medium. The resulting solution is filtered and standardized (e.g., by optical density) to create a 100% stock solution, which is then diluted to the working concentration (e.g., 1%).
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10⁻⁷ M to 10⁻⁵ M) for a specified time (e.g., 30 minutes).
-
Stimulation: Following pre-treatment, the CSE working solution is added to the wells. Control wells receive medium alone or CSE alone.
-
Incubation: The plates are incubated for a period sufficient for cytokine production (e.g., 24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.
-
Cytokine Quantification: The concentrations of relevant cytokines (e.g., IL-8, IL-10, IL-1β) in the supernatant are measured using a quantitative method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Cytokine concentrations from this compound-treated groups are compared to the CSE-only group to determine the percentage of inhibition or increase.
In Vivo Assessment using the Rat Air Pouch Model of Inflammation
This model is used to study acute and chronic inflammation in vivo and to evaluate the effects of anti-inflammatory agents.
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of anesthetized rats by injecting a volume of sterile air (e.g., 20 mL), followed by a second injection a few days later to maintain the pouch.
-
Induction of Inflammation: Inflammation is induced by injecting a pro-inflammatory agent, such as carrageenan, into the air pouch.
-
Drug Administration: this compound (at various doses, e.g., 125-500 µ g/rat ) or a control vehicle is administered, typically via a systemic route (e.g., intraperitoneal injection), at the time of inflammation induction. A positive control group may receive a known anti-inflammatory drug like diclofenac.
-
Exudate Collection: After a set period (e.g., 24 or 72 hours), the animals are euthanized, and the inflammatory exudate is carefully aspirated from the air pouch.
-
Analysis:
-
Exudate Volume: The total volume of the collected fluid is measured.
-
Leukocyte Count: The total number of white blood cells in the exudate is determined using a hemocytometer.
-
Mediator Analysis: The concentration of inflammatory mediators (e.g., IL-1β, VEGF) within the exudate is quantified using methods like ELISA.
-
-
Data Analysis: The values from the this compound-treated groups are compared with the carrageenan-only control group.
Synthesis and Conclusion
This compound's role in the management of airway disease is more nuanced than its classification as a simple bronchodilator suggests. The evidence clearly demonstrates that this compound possesses significant anti-inflammatory properties, mediated primarily through the β2-adrenoceptor/cAMP pathway. Its ability to inhibit the release of mediators from mast cells, suppress pro-inflammatory cytokine production from macrophages and epithelial cells, and down-regulate key signaling pathways like NF-κB and p38 MAPK, highlights its potential to actively modulate the inflammatory milieu of the airways.
However, it is also important to acknowledge the complexities and potential contradictions in the data. The observation that this compound may modulate the Th1/Th2 balance in favor of a Th2 phenotype, and that its regular use could be associated with increased airway eosinophilia and CXCL8 responses, warrants further investigation. These findings may help explain the clinical observations that regular, scheduled use of SABAs as monotherapy can be detrimental to long-term asthma control.
References
Early-phase research on Salbutamol's non-bronchodilator effects
An In-depth Technical Guide to Early-Phase Research on Salbutamol's Non-Bronchodilator Effects
Introduction
This compound (B1663637), also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely recognized for its potent bronchodilator properties.[1][2][3] For over five decades, it has been a cornerstone in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] The therapeutic action of this compound is primarily mediated by the relaxation of airway smooth muscle. This is achieved through the activation of β2-adrenergic receptors, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to the inhibition of myosin phosphorylation and a decrease in intracellular calcium ions.
Beyond its established role in respiratory medicine, a growing body of early-phase research has begun to uncover a range of non-bronchodilator effects. These findings suggest that this compound's therapeutic potential may extend to conditions characterized by inflammation, neurodegeneration, and metabolic dysregulation. This technical guide provides a comprehensive overview of the preclinical and early-phase clinical research into these novel applications, focusing on the underlying mechanisms, experimental methodologies, and quantitative outcomes.
Preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory and antioxidant properties. These effects are primarily attributed to the stimulation of β2-adrenergic receptors present on the surface of various immune cells, including macrophages, monocytes, and T-lymphocytes.
Mechanism of Action
The anti-inflammatory action of this compound is multifactorial. Activation of the β2-adrenergic receptor and the subsequent rise in intracellular cAMP can inhibit the release of pro-inflammatory mediators and cytokines from mast cells, basophils, and eosinophils. Furthermore, studies in macrophages suggest that β2-receptor agonists can suppress the production of inflammatory factors like Tumor Necrosis Factor-α (TNF-α) and Monocyte Chemoattractant Protein-1 (MCP-1). This is achieved partly through a cAMP-dependent mechanism that leads to the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. Another identified mechanism involves the upregulation of Mitogen-activated Protein Kinase Phosphatase 1 (MKP-1), an endogenous suppressor of the inflammatory response, which in turn inhibits p38 MAPK phosphorylation and subsequent TNF production.
In mouse models of endotoxemia, the R-isomer of this compound has been shown to inhibit M1 macrophage inflammatory responses by enhancing β-arrestin2 expression and suppressing NF-κB activation.
Caption: Proposed anti-inflammatory signaling cascade initiated by this compound.
Preclinical Data
Multiple studies in rat models have demonstrated the potent anti-inflammatory and antinociceptive effects of this compound.
| Experimental Model | This compound Dosage | Key Findings | Reference |
| Carrageenan-Induced Paw Edema (Rat) | 1 and 2 mg/kg | Effectively blocked acute inflammation and inflammatory nociception. Effects were comparable to indomethacin (B1671933). | |
| Cotton-Pellet-Induced Granuloma (Rat) | 1 and 2 mg/kg | Significantly decreased the weight of granuloma tissue. | |
| Rat Air Pouch Model | 1, 2, and 4 mg/kg | Dose-dependently decreased pouch fluid volume and leukocyte accumulation. Inhibited angiogenesis and reduced levels of VEGF and IL-1β. | |
| LPS-Induced Endotoxemia (Mouse) | Pre-treatment | R-salbutamol markedly improved the 7-day survival rate and reduced acute lung injury, inflammatory cell infiltration, and serum cytokine levels. | |
| Milk-Induced Eosinophilia (Mouse) | 70:30 ratio with Prednisolone | Combination therapy was found to be highly effective in preclinical asthma models. |
Experimental Protocols
1.3.1 Carrageenan-Induced Paw Edema and Nociception
-
Objective: To assess the anti-inflammatory and analgesic effects of this compound on an acute inflammation model.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
Rats are randomly divided into control, indomethacin-treated, and this compound-treated groups (1 and 2 mg/kg).
-
This compound or indomethacin is administered intraperitoneally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw to induce edema.
-
Paw volume is measured using a plethysmometer at hourly intervals for 5 hours post-carrageenan injection.
-
For nociception, a hot-plate test is conducted, measuring the latency of the rat's response to the thermal stimulus.
-
-
Biochemical Analysis: After 5 hours, animals are euthanized, and paw tissue is collected to measure levels of myeloperoxidase (MPO), lipid peroxidation (LPO), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).
References
Methodological & Application
Application Notes and Protocols: In Vitro Effects of Salbutamol on A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637), a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD), has been investigated for its effects on various cell types, including the A549 human lung adenocarcinoma cell line. This cell line serves as a common in vitro model for lung cancer research. These application notes provide a summary of the current understanding of this compound's effects on A549 cells, detailing experimental protocols and highlighting areas of ongoing research and conflicting findings.
The primary mechanism of action for this compound is the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade can influence a variety of cellular processes, including proliferation, apoptosis, and differentiation. However, the specific downstream effects in A549 lung cancer cells are a subject of ongoing investigation.
Proliferation of A549 Cells
The effect of this compound on the proliferation of A549 cells has yielded conflicting results in the scientific literature, suggesting that the cellular response may be context-dependent or influenced by specific experimental conditions.
One study reported that this compound stimulates wound repair, spreading, and proliferation of A549 cells in vitro.[1][2] In contrast, another study found that while this compound promoted proliferation in other human airway epithelial cell lines (16-HBE and NCI-H292), it did not have the same effect on A549 cells.
Further complicating the picture, research using isoproterenol, a non-selective β-adrenergic agonist, has demonstrated that activation of the β2-adrenergic receptor can promote the proliferation of A549 cells.[3][4][5] This pro-proliferative effect was shown to be mediated through the ERK1/2 and CREB signaling pathways.
Quantitative Data on A549 Cell Proliferation with β-Adrenergic Agonist
| Compound | Concentration | Incubation Time | Effect on Proliferation | Fold Change vs. Control | Reference |
| Isoproterenol | 10 µM | Not Specified | Increase | ~1.5 |
Note: Data for this compound's effect on A549 proliferation is conflicting, with some studies showing an increase and others showing no effect. The data presented here is for the β-adrenergic agonist isoproterenol.
Apoptosis and Cell Cycle Analysis
Currently, there is a notable lack of published in vitro studies specifically investigating the dose-dependent effects of this compound on apoptosis and cell cycle progression in A549 lung cancer cells. This represents a significant gap in the understanding of this compound's potential therapeutic or adverse effects in a cancer context. Further research is warranted to determine if this compound influences programmed cell death or causes cell cycle arrest in this cell line.
Signaling Pathways
The signaling pathway associated with β2-adrenergic receptor activation in A549 cells has been elucidated primarily through studies with the agonist isoproterenol. Activation of the β2-adrenergic receptor is proposed to initiate a cascade involving the phosphorylation of ERK1/2, which in turn phosphorylates and activates the transcription factor CREB. Activated CREB then promotes the expression of genes involved in cell proliferation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound on A549 lung cancer cells.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of A549 cells.
Materials:
-
A549 cells
-
DMEM/F-12 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
The in vitro effects of this compound on A549 lung cancer cells are not yet fully understood, with conflicting reports on its impact on cell proliferation. While the β2-adrenergic receptor signaling pathway involving ERK1/2 and CREB has been implicated in the proliferative response to other β-agonists in this cell line, further studies are needed to clarify the specific role of this compound. A significant knowledge gap exists regarding the effects of this compound on apoptosis and cell cycle regulation in A549 cells. Future research should focus on resolving the conflicting findings on proliferation and investigating the potential of this compound to induce apoptosis or cell cycle arrest, which will be crucial for understanding its overall impact on lung cancer biology.
References
- 1. In vivo and in vitro effects of this compound on alveolar epithelial repair in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. β2-adrenergic receptor activation promotes the proliferation of A549 lung cancer cells via the ERK1/2/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Studying Salbutamol's Effects on Asthma in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate the therapeutic effects of Salbutamol in the context of asthma. The focus is on the widely used ovalbumin (OVA) and house dust mite (HDM) induced allergic asthma models in rodents.
Introduction to Animal Models of Asthma
Animal models are indispensable tools for understanding the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. The most common models aim to replicate key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, mucus hypersecretion, and airway remodeling.[1][2] this compound, a short-acting β2-adrenergic receptor agonist, is a first-line treatment for acute asthma symptoms, and its effects can be robustly studied in these models.
Commonly Used Models:
-
Ovalbumin (OVA)-Induced Asthma Model: This is a classic and highly utilized model that induces a strong Th2-mediated allergic inflammatory response.[3][4] It is characterized by high levels of IgE, eosinophilia, and AHR.[3]
-
House Dust Mite (HDM)-Induced Asthma Model: HDM is a clinically relevant allergen for human asthma. This model is considered to have high translational relevance, inducing a mixed inflammatory response and features of airway remodeling.
Key Signaling Pathway: β2-Adrenergic Receptor Pathway
This compound exerts its bronchodilatory effects by activating the β2-adrenergic receptors on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and widening of the airways.
References
- 1. researchgate.net [researchgate.net]
- 2. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in respiratory physiology in mouse models of experimental asthma [frontiersin.org]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Salbutamol: An Application Note and Protocol
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a widely utilized bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, therapeutic efficacy, and patient safety. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Reverse-Phase HPLC (RP-HPLC) with UV detection, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol. This compound, being a relatively polar compound, will have a moderate affinity for the stationary phase. By optimizing the mobile phase composition and pH, a satisfactory separation and elution of this compound can be achieved. Detection is performed using a UV-Vis spectrophotometer at a wavelength where this compound exhibits maximum absorbance, allowing for its quantification.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram:
Caption: General workflow for this compound analysis by HPLC.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the determination of this compound in pharmaceutical dosage forms.
1. Materials and Reagents
-
This compound Sulphate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (TEA)
-
Water (Milli-Q or equivalent)
-
Sample (e.g., this compound tablets or syrup)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase Preparation (Example): Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and phosphate buffer (pH 4) in the ratio of 60:20:20 (v/v/v).[1] The phosphate buffer can be prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution Preparation: Accurately weigh about 25 mg of this compound Sulphate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10-100 µg/mL) by diluting with the mobile phase.[1]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection.
-
Sample Preparation (Syrup): Accurately measure a volume of the syrup and transfer it to a volumetric flask. Dilute to the mark with the mobile phase.[2] Further dilutions may be necessary to bring the concentration within the linear range of the standard curve. Filter the solution through a 0.45 µm membrane filter before injection.
4. Chromatographic Conditions
The following table summarizes typical chromatographic conditions for this compound analysis. These may require optimization based on the specific column and instrumentation used.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: Methanol: Phosphate Buffer (pH 4) (60:20:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 224 nm or 276 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 35 °C) |
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Record the chromatograms and the peak areas for this compound.
6. Data Analysis
-
Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.
-
Quantification: Using the peak area of the this compound in the sample chromatogram and the equation from the calibration curve, calculate the concentration of this compound in the sample.
Quantitative Data Summary
The following table summarizes quantitative data from various published HPLC methods for this compound analysis, providing a comparative overview.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | SS Wakosil-II C-18 (250x4.6 mm, 5 µm) | ACE C18 (150x4.6 mm, 5 µm) | Synergi 4µm Polar-RP 80A (150mm x 4.6mm) | Lichrosorb RP-C18 (200 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer pH 4 (60:20:20 v/v) | Gradient: A) 0.05% TEA pH 5.5 B) Methanol:Acetonitrile (50:50) | Ammonium acetate (B1210297) buffer:Methanol (75:25) | CH3OH:(NH4)H2PO4 (67 mM, pH 3.0):TEA (50:50:0.02 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.05 mL/min | 0.7 mL/min |
| Detection | UV at 224 nm | UV at 277 nm | UV at 225 nm | Fluorescence (Ex: 228 nm, Em: 310 nm) |
| Retention Time (min) | 4.2 | Not specified | Not specified | 4.1 |
| Linearity Range (µg/mL) | 10-110 | Not specified | 0.240 - 8.640 | 0.0005 - 0.08 |
| LOD (µg/mL) | Not specified | Not specified | 0.0096 | 0.00017 |
| LOQ (µg/mL) | Not specified | Not specified | 0.048 | Not specified |
| Recovery (%) | 95-105 | Not specified | 99.58 | 75.88 - 85.52 |
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. Key parameters include:
-
Tailing Factor: Should be ≤ 2 for the this compound peak.
-
Theoretical Plates: Should be > 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2% for the peak area and retention time.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in pharmaceutical formulations. The protocol is straightforward and can be adapted to various laboratory settings. Proper method validation, including assessments of linearity, accuracy, precision, specificity, and robustness, is crucial before its implementation for routine analysis. The versatility of HPLC allows for modifications to the method to suit different matrices and analytical requirements.
References
Quantification of Salbutamol in Biological Samples using LC-MS/MS: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salbutamol (B1663637) (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control in sports.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and robustness.[4] This document provides a detailed application note and protocol for the quantification of this compound in biological samples, primarily plasma and urine, using LC-MS/MS.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM).
Data Presentation
Table 1: Summary of LC-MS/MS Methods for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Protein Precipitation with Acetonitrile (B52724) | Liquid-Liquid Extraction with Ethyl Acetate (B1210297) | Solid-Phase Extraction (SPE) |
| Internal Standard | This compound-D3[5] | Acetaminophen | Methoxyphenamine |
| LC Column | Luna C18 (2.1 mm × 150 mm, 5 µm) | C18 reversed-phase column | Teicoplanin-based stationary phase |
| Mobile Phase | Methanol-water with 10 mM ammonium (B1175870) acetate and 0.1% formic acid | Acetonitrile-ammonium acetate (5 mM; 30:70, v/v) | Methanol, acetic acid, and 28% (w/v) ammonia (B1221849) (1000:5:1, v/v/v) |
| Flow Rate | 0.5 mL/min | Not Specified | Not Specified |
| Ionization Mode | Positive ESI | Positive ESI | Not Specified |
| MRM Transition (m/z) | 240.1 → 148.1 | 240.2 → 148.1 | Not Specified |
| Linearity Range | 0.100 - 10.0 ng/mL | Not Specified | 0.5 - 50.0 ng/mL (racemate) |
| LLOQ | 0.100 ng/mL | 0.02 ng/mL | 0.25 ng/mL (for each enantiomer) |
| Recovery | > 85% | Not Specified | 89 ± 5.8% |
Table 2: Summary of LC-MS/MS Methods for this compound Quantification in Human Urine
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Dilute-and-Inject | Solid-Phase Extraction (SPE) | Enzymatic Hydrolysis followed by LLE |
| Internal Standard | Deuterated this compound (d6-Salbutamol) | Atenolol | Deuterated this compound |
| LC Column | Not Specified | Not Specified | C18 reversed-phase column |
| Mobile Phase | Not Specified | Not Specified | Acetonitrile-ammonium acetate (5 mM; 30:70, v/v) |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Ionization Mode | Positive APCI | Not Specified | Positive ESI |
| MRM Transition (m/z) | 240 → 148 | Not Specified | 240.2 → 148.1 |
| Linearity Range | 200 - 2000 ng/mL | Not Specified | Not Specified |
| LLOQ | 20 ng/mL | Not Specified | 1 ng/mL |
| Recovery | Not Applicable | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by Protein Precipitation
This protocol is based on a rapid and simple protein precipitation method.
1. Materials and Reagents:
-
Human plasma
-
This compound and this compound-D3 (Internal Standard) reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
2. Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound-D3 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent
-
Column: Luna C18 (2.1 mm × 150 mm, 5 µm)
-
Mobile Phase: Methanol-water containing 10 mM ammonium acetate and 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Applied Biosystems API 2000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
This compound: m/z 240.1 → 148.1
-
This compound-D3: m/z 243.1 → 151.0
-
Protocol 2: Quantification of this compound in Human Urine by Dilute-and-Inject
This protocol is a high-throughput method suitable for screening purposes, particularly in doping control.
1. Materials and Reagents:
-
Human urine
-
This compound and d6-Salbutamol (Internal Standard) reference standards
-
Deionized water
2. Sample Preparation:
-
Fortify 1 mL of urine sample with the internal standard d6-Salbutamol to a final concentration of 500 ng/mL.
-
Vortex the sample.
-
Directly inject an aliquot (e.g., 10 µL) of the fortified urine into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series or equivalent
-
MS System: Applied Biosystems API 2000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode
-
MRM Transitions:
-
This compound: m/z 240 → 148
-
d6-Salbutamol: m/z 246 → 148
-
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Overview of sample preparation methods for this compound analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
Protocols for Salbutamol Administration in Preclinical Research: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchoconstriction associated with respiratory diseases such as asthma. Its efficacy and safety are extensively evaluated in preclinical research using various animal models. This document provides detailed application notes and standardized protocols for the administration of this compound in preclinical settings. It covers common animal models, various routes of administration, and key experimental procedures for assessing the pharmacological effects of this compound, including bronchoalveolar lavage, histopathological analysis, and assessment of airway hyperresponsiveness. Furthermore, it summarizes quantitative data on dosages and pharmacokinetics and visualizes the underlying signaling pathway and experimental workflows.
Preclinical Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Rodents are most commonly used due to their well-characterized respiratory physiology and the availability of established allergic airway inflammation models.
-
Mice (e.g., BALB/c, C57BL/6): Widely used for modeling allergic asthma, typically induced by sensitization and challenge with allergens like ovalbumin (OVA).[1][2][3][4]
-
Rats (e.g., Wistar, Brown Norway): Also utilized for asthma and inflammation studies, offering the advantage of a larger size for certain physiological measurements.[5]
-
Guinea Pigs: Highly sensitive to histamine (B1213489) and other bronchoconstrictors, making them a suitable model for studying bronchodilator effects.
-
Horses: Used in studies of equine asthma (recurrent airway obstruction), providing a naturally occurring disease model.
Routes of this compound Administration
The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of this compound. The choice of route should align with the clinical scenario being modeled.
-
Inhalation: The most clinically relevant route for respiratory diseases. It can be achieved via nebulization or metered-dose inhalers adapted for animals.
-
Nose-only exposure chambers are used to ensure direct inhalation and minimize ingestion.
-
-
Intratracheal (i.t.) Instillation: A direct method to deliver a precise dose of this compound to the lungs.
-
Intravenous (i.v.) Injection: Used for pharmacokinetic studies and to investigate systemic effects.
-
Subcutaneous (s.c.) Injection/Osmotic Minipumps: Provides sustained systemic delivery of this compound over a defined period.
-
Oral Gavage: For studying the effects of systemic administration via the gastrointestinal tract.
Quantitative Data: Dosage and Pharmacokinetics
The following tables summarize typical dosages and pharmacokinetic parameters of this compound in various preclinical models.
Table 1: this compound Dosage in Preclinical Models
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference(s) |
| Mice (BALB/c) | Intraperitoneal (i.p.) | 1 mg/kg, 2 mg/kg | Anti-inflammatory effects | |
| Mice (C57BL/6) | Intravenous (i.v.) | 1.2 mg/kg (single bolus) | Airway responsiveness | |
| Mice (C57BL/6) | Subcutaneous (osmotic minipump) | 0.5 mg/kg/day (28 days) | Chronic asthma model | |
| Rats (Wistar) | Intrapouch | 25, 125, 250, 500 µ g/rat | Anti-inflammatory & anti-angiogenic effects | |
| Rats (Wistar) | Intravenous (i.v.) | 1 mg, 3 mg | Pharmacokinetics | |
| Rats (Wistar) | Intraperitoneal (i.p.) | 1 mg, 3 mg | Pharmacokinetics | |
| Rats (Wistar) | Oral | 16 mg | Pharmacokinetics | |
| Guinea Pigs | Inhalation (aerosol) | 0.2 mg/mL (30 s) | Anti-asthmatic efficacy | |
| Horses | Inhalation | 100 µg (cumulative doubling doses) | Bronchodilator response |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models
| Animal Model | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference(s) |
| Mice (CD-1) | Inhalation (nose-only) | 0.25 (in lung) | Highest at 0.25h (in lung) | - | - | |
| Rats (Wistar) | Intravenous (i.v.) | - | - | - | 100 | |
| Rats (Wistar) | Intraperitoneal (i.p.) | - | - | - | - | |
| Rats (Wistar) | Oral | - | - | - | Poor |
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This protocol describes the induction of an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Ketamine and Xylazine for anesthesia
-
Nebulizer or intratracheal instillation device
Protocol:
-
Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 50 µg OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.
-
Control animals receive an i.p. injection of PBS with alum.
-
-
Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 2% OVA in saline for 20 minutes using a nebulizer.
-
Alternatively, for intratracheal challenge, on days 14, 16, 18, and 20, anesthetize the mice and instill 20 µg of OVA in 50 µL of PBS directly into the trachea.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route before the final OVA challenge or before the assessment of airway hyperresponsiveness.
-
-
Outcome Assessment:
-
Perform outcome assessments (e.g., BAL, histopathology, airway hyperresponsiveness measurement) 24-48 hours after the final OVA challenge.
-
Intratracheal Instillation of this compound in Rodents
This protocol details the direct delivery of this compound to the lungs.
Materials:
-
This compound solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Otoscope or other visualization tool
-
Intratracheal instillation device (e.g., MicroSprayer, gavage needle)
-
Angled board for animal positioning
Protocol:
-
Anesthetize the rodent.
-
Place the animal in a supine position on an angled board (45° head-up is recommended for better distribution).
-
Visualize the vocal cords using an otoscope.
-
Carefully insert the instillation device between the vocal cords into the trachea.
-
Instill a maximum volume of 1 mL/kg body weight of the this compound solution.
-
Monitor the animal until it recovers from anesthesia.
Bronchoalveolar Lavage (BAL)
BAL is performed to collect cells and fluid from the lower respiratory tract for analysis of inflammation.
Materials:
-
Euthanasia agent
-
Surgical instruments (scissors, forceps)
-
Tracheal cannula or catheter
-
Sterile PBS or saline
-
Centrifuge and collection tubes
Protocol:
-
Euthanize the animal via an approved method.
-
Expose the trachea through a midline incision in the neck.
-
Carefully make a small incision in the trachea and insert a cannula or catheter.
-
Secure the cannula in place with a suture.
-
Slowly instill a known volume of sterile PBS or saline (e.g., 0.8-1 mL for mice) into the lungs.
-
Gently aspirate the fluid. Repeat the instillation and aspiration process 3-4 times.
-
Pool the recovered fluid (BAL fluid) on ice.
-
Centrifuge the BAL fluid to separate the cellular and supernatant fractions for further analysis (e.g., cell counting, cytokine analysis).
Lung Histopathology
Histopathological analysis is used to assess structural changes in the lungs, such as inflammation, airway remodeling, and mucus production.
Materials:
-
10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain (for mucus)
-
Microscope
Protocol:
-
After euthanasia, cannulate the trachea and inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in formalin for at least 24 hours for fixation.
-
Dehydrate the fixed lung tissue through a series of graded ethanol (B145695) solutions.
-
Embed the tissue in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for general morphology and inflammatory cell infiltration, and with PAS for goblet cells and mucus production.
-
Dehydrate, clear, and mount the stained sections.
-
Examine the slides under a microscope and score for pathological changes.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects by binding to the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation and other cellular responses.
Caption: this compound signaling pathway.
Experimental Workflow for Preclinical this compound Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical asthma model.
Caption: Preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 5. Beta-adrenoceptor responses to high doses of inhaled this compound in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Salbutamol Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound in vitro using various cell culture techniques. These assays are crucial for understanding its pharmacological profile, screening new formulations, and investigating its effects on cellular processes beyond bronchodilation.
The key therapeutic effect of this compound is mediated through its binding to β2-adrenergic receptors on bronchial smooth muscle cells.[1] This interaction activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and bronchodilation.
Beyond its well-established role in bronchodilation, research has shown that this compound can also inhibit the proliferation of human airway smooth muscle cells, a process linked to airway remodeling in chronic respiratory diseases. This anti-proliferative effect is also associated with the elevation of intracellular cAMP levels.
Data Presentation
The following tables summarize quantitative data from in vitro studies assessing the efficacy of this compound.
Table 1: Inhibition of Human Airway Smooth Muscle Cell Proliferation by this compound
| Mitogen | This compound Concentration | Inhibition of [3H]-thymidine incorporation (%) | Reference |
| Thrombin (0.3 U/ml) | 100 nM | 61.7 ± 6.1 | |
| Epidermal Growth Factor (EGF) (300 pM) | 100 nM | 46.9 ± 13.9 | |
| U46619 (100 nM) | 100 nM | 57.6 ± 12.7 |
Table 2: Effect of this compound on cAMP Formation and CRE-driven Luciferase Expression in Human Airway Smooth Muscle (HASM) Cells
| Assay | Agonist | EC50 | Maximum Response (% of Isoprenaline) | Reference |
| [3H]-cAMP Formation | This compound | 0.6 µM | 19 | |
| CRE-driven Luciferase Expression | This compound | - | Equivalent to or greater than Isoprenaline | |
| [3H]-cAMP Formation | Isoprenaline | 0.08 µM | 100 |
Table 3: Androgenic Activity of this compound in MCF7-AR1 Cells
| Compound | IC50 | Assay | Reference |
| This compound | 8.93 x 10⁻⁶ M | A-Screen (inhibition of estrogen-induced proliferation) | |
| Methyltrienolone (R1881) | 4.41 x 10⁻¹¹ M | A-Screen | |
| 5α-dihydrotestosterone (DHT) | 4.44 x 10⁻¹¹ M | A-Screen |
Experimental Protocols
Protocol 1: Assessment of Airway Smooth Muscle Cell Proliferation
This protocol details the methodology to assess the inhibitory effect of this compound on the proliferation of human airway smooth muscle (HASM) cells.
1. Cell Culture:
-
Culture primary human airway smooth muscle cells in smooth muscle growth medium (SmGM) supplemented with 5% fetal bovine serum (FBS), 10 ng/mL epidermal growth factor, 5 µg/mL insulin, 50 µg/mL gentamicin, and 50 ng/mL amphotericin B.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Proliferation Assay ([3H]-thymidine incorporation):
-
Seed HASM cells in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Synchronize the cells in a quiescent state by incubating in serum-free medium for 24-48 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for 30 minutes.
-
Stimulate cell proliferation by adding a mitogen such as thrombin (0.3 U/ml), EGF (300 pM), or U46619 (100 nM).
-
After 24 hours of incubation, add 1 µCi/well of [3H]-thymidine and incubate for a further 16-24 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold 95% ethanol.
-
Solubilize the precipitated DNA in 0.5 M NaOH.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as a percentage of the mitogen-stimulated control.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol describes how to measure the this compound-induced increase in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture:
-
Culture a suitable cell line, such as human airway smooth muscle (HASM) cells or a recombinant cell line overexpressing the β2-adrenergic receptor (e.g., ADRB2 Nomad Cell Line), in the appropriate growth medium.
2. cAMP Measurement (ELISA-based):
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (100 µM) for 30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.
-
Follow the manufacturer's instructions to measure the cAMP concentration in the cell lysates.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in each sample and normalize to the protein concentration.
Protocol 3: Co-culture Model for Assessing this compound Efficacy
This protocol outlines a more physiologically relevant co-culture system to evaluate the efficacy of aerosolized this compound.
1. Cell Culture:
-
Culture human bronchial epithelial cells (e.g., Calu-3) on Transwell inserts until a confluent and differentiated monolayer is formed, creating an air-liquid interface.
-
Culture human airway smooth muscle (ASM) cells in the basolateral compartment of the Transwell plate.
2. Aerosol Delivery and Efficacy Assessment:
-
Use a specialized apparatus to deliver an aerosolized formulation of this compound to the apical surface of the Calu-3 cell monolayer.
-
After a defined exposure time (e.g., 15-30 minutes), collect the ASM cells from the basolateral compartment.
-
Lyse the ASM cells and measure the intracellular cAMP levels as described in Protocol 2.
-
This setup allows for the assessment of this compound's ability to permeate the epithelial barrier and elicit a response in the underlying smooth muscle cells.
Visualizations
Caption: this compound signaling pathway leading to smooth muscle relaxation.
Caption: Workflow for assessing this compound's anti-proliferative effect.
Caption: Experimental workflow for the co-culture model.
References
Application Notes and Protocols: Use of Salbutamol in Calu-3 Bronchial Epithelial Cell Monolayer Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Calu-3 cell line, derived from a human bronchial adenocarcinoma, is a widely utilized in vitro model for studying the function of the airway epithelium.[1] When cultured on permeable supports, Calu-3 cells form polarized monolayers with tight junctions, exhibiting physiological characteristics akin to native bronchial epithelium, such as mucus secretion and ion transport.[1][2] These properties make Calu-3 monolayers an invaluable tool for investigating pulmonary drug delivery, absorption, and the underlying cellular mechanisms of respiratory therapeutics.[3][4]
Salbutamol (albuterol), a short-acting β2-adrenergic receptor agonist, is a cornerstone medication for the relief of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the relaxation of airway smooth muscle. However, this compound also exerts significant effects on the bronchial epithelium, including the modulation of ion transport, which influences airway surface liquid volume and mucociliary clearance.
These application notes provide detailed protocols for utilizing Calu-3 cell monolayers to study the effects of this compound, focusing on its impact on monolayer integrity and transport properties. The provided methodologies and data serve as a comprehensive resource for researchers investigating β2-adrenergic signaling and its consequences in the airway epithelium.
Data Presentation
The following tables summarize quantitative data regarding the permeability of this compound across Calu-3 cell monolayers and the influence of inhibitors on its transport.
Table 1: Apparent Permeability (Papp) of this compound Across Calu-3 Monolayers
| This compound Concentration (mM) | Apparent Permeability (Papp) (cm/s) | Reference |
| 0.001 | ~1.5 x 10⁻⁶ | |
| 0.01 | ~2.0 x 10⁻⁶ | |
| 0.1 | ~1.8 x 10⁻⁶ | |
| 0.5 | ~1.0 x 10⁻⁶ |
Note: Papp values are approximated from graphical data presented in the cited literature. The transport of this compound appears to be saturable, suggesting carrier-mediated processes.
Table 2: Effect of Inhibitors on the Transport of 0.1 mM this compound
| Inhibitor | Concentration | % Inhibition of Apical-to-Basolateral Transport | Implied Transporter | Reference |
| Tetraethylammonium (TEA) | 5 mM | ~70% | Organic Cation Transporters (OCTs) | |
| Indomethacin | 1 mM | Significant Decrease | Organic Cation Transporters (OCTs) | |
| Aspirin | 2 mM | Significant Decrease | Organic Cation Transporters (OCTs) | |
| Ibuprofen | Not Specified | Significant Decrease | Organic Cation Transporters (OCTs) |
Note: The inhibition of this compound transport by TEA and NSAIDs suggests the involvement of Organic Cation Transporters (OCTs) in its permeation across the Calu-3 bronchial epithelial barrier.
Experimental Protocols
Protocol 1: Culture of Calu-3 Cells and Formation of Polarized Monolayers
This protocol details the steps for culturing Calu-3 cells and establishing polarized monolayers on Transwell® permeable supports, which is a prerequisite for transport and barrier function studies.
1. Materials:
-
Calu-3 cells (ATCC® HTB-55™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
L-Glutamine
-
HEPES buffer
-
Trypsin-EDTA (0.05%)
-
Transwell® permeable supports (e.g., 12-well, 0.4 µm pore size, polyester (B1180765) membrane)
-
Sterile tissue culture flasks and plates
2. Cell Culture Maintenance:
-
Culture Calu-3 cells in EMEM supplemented with 10% FBS, 1% NEAA, and 2 mM L-Glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. It is recommended to keep the passage number below 25 to ensure consistent cell characteristics.
3. Seeding on Transwell® Inserts:
-
Pre-incubate the Transwell® inserts with culture medium in both the apical and basolateral compartments for at least 30 minutes at 37°C.
-
Aspirate the medium and seed Calu-3 cells onto the apical side of the inserts at a density of 2.5 x 10⁵ to 5 x 10⁵ cells/cm².
-
Add fresh culture medium to both the apical (e.g., 0.5 mL) and basolateral (e.g., 1.5 mL) compartments.
-
Culture the cells for 11-14 days to allow for the formation of a polarized monolayer with high transepithelial electrical resistance (TEER). For air-liquid interface (ALI) cultures, remove the apical medium after 24 hours of submerged culture and feed the cells only from the basolateral compartment thereafter.
4. Monitoring Monolayer Integrity:
-
Measure the TEER of the monolayers periodically (e.g., every 2-3 days) using a voltohmmeter with "chopstick" electrodes.
-
Before measurement, equilibrate the cells with pre-warmed medium for 30 minutes.
-
A TEER value ≥ 1000 Ω·cm² for liquid-covered cultures indicates a well-formed, tight monolayer suitable for experiments. Note that TEER values can vary based on culture conditions (LCC vs. ALI).
Protocol 2: this compound Transport Study Across Calu-3 Monolayers
This protocol describes an experiment to assess the transport of this compound across the Calu-3 cell monolayer.
1. Materials:
-
Polarized Calu-3 monolayers on Transwell® inserts (from Protocol 1)
-
This compound sulfate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Analytical equipment for quantifying this compound (e.g., HPLC)
2. Transport Experiment (Apical-to-Basolateral):
-
Gently wash the Calu-3 monolayers by replacing the culture medium in both apical and basolateral compartments with pre-warmed HBSS.
-
Incubate for 30 minutes at 37°C to equilibrate.
-
Aspirate the buffer from both compartments.
-
Add the this compound solution (e.g., 0.1 mM in HBSS) to the apical compartment (donor).
-
Add fresh HBSS to the basolateral compartment (receiver).
-
Incubate the plate at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, collect a sample from the apical compartment to determine the initial concentration.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
3. Data Analysis:
-
Calculate the cumulative amount of this compound transported to the basolateral side over time.
-
Determine the flux (J) across the monolayer.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (mass/time)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of this compound in the apical compartment.
-
Mandatory Visualizations
This compound Signaling Pathway in Bronchial Epithelial Cells
References
- 1. Regulation of endogenous ENaC functional expression by CFTR and ΔF508-CFTR in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calu-3: a human airway epithelial cell line that shows cAMP-dependent Cl- secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of ion channels by cAMP-dependent protein kinase and A-kinase anchoring proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β2-Adrenergic receptor agonists activate CFTR in intestinal organoids and subjects with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Salbutamol Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nebulization techniques for the delivery of Salbutamol (also known as Albuterol) in preclinical animal studies. The following sections detail the types of nebulizers, comparative delivery efficiency, and standardized protocols for evaluating bronchodilator efficacy in various animal models.
Introduction to Nebulization in Preclinical Research
Nebulization is a common and effective method for delivering aerosolized drugs directly to the lungs in animal models of respiratory diseases.[1][2] This route of administration is crucial for topical drug delivery to treat pulmonary conditions and for systemic drug absorption.[2][3] Compared to systemic administration, inhalation therapy allows for higher drug concentrations at the site of action with reduced systemic side effects.[4] For bronchodilators like this compound, a short-acting β2-adrenoceptor agonist, nebulization is a first-line treatment for asthma attacks.
Preclinical studies are vital for evaluating the efficacy, potency, and safety of new this compound formulations and delivery devices before clinical trials. Animal models, while not perfectly replicating human respiratory diseases, provide a whole-system environment to study drug effects, which is not possible with in vitro or organoid studies.
Nebulizer Technologies for Animal Studies
The choice of nebulizer significantly impacts the efficiency of drug delivery. The two main types used in preclinical research are jet nebulizers and mesh nebulizers.
-
Jet Nebulizers: These devices use a compressed gas source to create an aerosol. While capable of generating small particles, they often have a lower output rate, which can result in lower drug delivery efficiency.
-
Mesh Nebulizers: These utilize a vibrating mesh or horn to produce an aerosol. They are generally more efficient, with higher output rates and shorter nebulization times, leading to greater drug delivery to the lungs. Mesh nebulizers can be further categorized into static (passive) and vibrating (active) types.
The efficiency of these nebulizers is critical, as only a small fraction of the initial drug solution reaches the lungs. Factors such as particle size, drug formulation, and the animal's breathing pattern all influence deposition.
Comparative Data of Nebulizer Performance
The following tables summarize key performance indicators for different nebulizer types based on in vitro and in vivo studies.
Table 1: Comparison of Jet and Mesh Nebulizer Performance with 1.25 mg/mL this compound
| Nebulizer Type | Model | Output Rate (mL/min) |
| Jet | PARI BOY SX (reusable) | 0.153 ± 0.004 |
| Jet | PARI BOY SX (disposable) | 0.184 ± 0.002 |
| Static Mesh | SMN-NE1 | 0.288 ± 0.006 |
| Vibrating Mesh | VMN-U22 | 0.239 ± 0.003 |
Table 2: this compound Delivery Efficiency in Mice
| Nebulizer Type | Model | Total Delivered this compound (Lung + Serum) vs. Jet Nebulizer (PARI BOY SX) |
| Static Mesh | SMN-NE1 | 141.7% higher |
| Vibrating Mesh | VMN-U22 | 39.9% higher |
Table 3: In Vitro this compound Delivery with Different Breathing Patterns
| Nebulizer Type | Model | Delivered Dose / Loaded Dose (%) (Adult Pattern) | Delivered Dose / Loaded Dose (%) (Child Pattern) | Delivered Dose / Loaded Dose (%) (Infant Pattern) |
| Jet | JN-PARIr | 12.3 ± 0.5 | 11.2 ± 0.4 | 10.3 ± 0.2 |
| Jet | JN-PARIb | 11.8 ± 0.4 | 10.8 ± 0.3 | 9.9 ± 0.3 |
| Static Mesh | SMN-U22 | 20.8 ± 0.6 | 18.9 ± 0.5 | 17.5 ± 0.4 |
| Vibrating Mesh | VMN-SM1 | 24.5 ± 0.7 | 22.3 ± 0.6 | 20.7 ± 0.5 |
Experimental Protocols
Protocol for Evaluating Bronchodilator Efficacy of Nebulized this compound in Anesthetized Guinea Pigs
This protocol is adapted from the Konzett-Rössler method for assessing bronchospasmolytic activity.
Objective: To measure the protective effect of nebulized this compound against a bronchoconstricting agent.
Materials:
-
Guinea pigs (n=8 per group)
-
Urethane (B1682113) anesthetic (1.25 g/kg, intraperitoneal injection)
-
Tracheal cannula
-
Jugular vein cannula
-
Body plethysmograph
-
Ventilator
-
Nebulizer (e.g., air-jet nebulizer)
-
This compound sulfate (B86663) solution (e.g., 0.2 mg/mL and 0.4 mg/mL for racemic this compound)
-
Histamine (B1213489) solution (15 µg/mL)
-
Saline solution (0.9%)
-
Data acquisition system to measure tidal volume, flow rate, and intrathoracic pressure.
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig with urethane via intraperitoneal injection.
-
Intubate the animal with a tracheal cannula.
-
Cannulate the jugular vein for intravenous administration of histamine.
-
Place the animal in a supine position within a body plethysmograph.
-
Allow for a 10-minute stabilization period to record baseline respiratory values.
-
-
Induction of Bronchoconstriction:
-
Administer a 30-second inhalation of saline via the nebulizer.
-
Induce an asthmatic response by intravenously injecting histamine (15 µg/mL, 0.5 mL) at a rate of 1 mL/min using a syringe pump.
-
Record the changes in airway resistance and dynamic lung compliance.
-
-
This compound Administration:
-
Divide the animals into experimental groups (e.g., Control, this compound-treated).
-
For the treated group, administer a 30-second inhalation of the this compound solution (e.g., 0.2 mg/mL) via the nebulizer. The control group receives a saline inhalation.
-
-
Post-Treatment Challenge:
-
After this compound or saline administration, re-challenge the animals with the same dose of intravenous histamine.
-
Record the respiratory parameters to determine the protective effect of this compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response for the this compound-treated group compared to the control group.
-
Statistically analyze the differences in airway resistance and lung compliance between groups.
-
Protocol for Nose-Only Inhalation Exposure of this compound in Mice
This protocol is designed for targeted aerosol delivery to the respiratory tract of conscious mice.
Objective: To deliver a controlled dose of nebulized this compound to mice for pharmacokinetic or pharmacodynamic studies.
Materials:
-
BALB/c mice (female, 7-8 weeks old)
-
Nose-only inhalation exposure system
-
Nebulizer (jet or mesh) compatible with the exposure system
-
This compound sulfate solution (e.g., 1 mg/mL or 1.25 mg/mL)
-
Cascade impactor for particle size analysis
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Nebulizer Characterization:
-
Determine the output rate of the nebulizer by measuring the weight loss over a set nebulization time.
-
Characterize the aerosol particle size distribution using a cascade impactor to ensure a respirable fraction (typically 1-5 µm).
-
-
Animal Acclimatization and Exposure:
-
Acclimatize the mice to the restraint tubes of the nose-only exposure system.
-
Place the mice in the restraint tubes and connect them to the inhalation unit.
-
Charge the nebulizer with the this compound solution.
-
Connect the nebulizer to the central aerosol plenum of the inhalation unit.
-
Generate the aerosol and expose the mice for a predetermined duration (e.g., 5, 15, or 45 minutes).
-
-
Dosimetry (Optional but Recommended):
-
During exposure, use an absolute filter connected to a sampling port to collect a representative aerosol sample.
-
Quantify the amount of this compound on the filter using HPLC.
-
Calculate the deposited dose in the lungs based on the aerosol concentration, exposure duration, and the estimated minute ventilation of the mice.
-
-
Sample Collection and Analysis:
-
At the end of the exposure, euthanize the mice.
-
Collect lung tissue and blood (serum) samples.
-
Homogenize the lung tissue.
-
Extract this compound from the lung homogenate and serum.
-
Quantify the this compound concentration in the samples using a validated analytical method like HPLC.
-
Visualizations
Signaling Pathway
References
- 1. The Role of Aerosols in Preclinical Drug Development - DDL [ddl-conference.com]
- 2. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salbutamol Stability Testing in Solution Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the management of asthma and other chronic obstructive pulmonary diseases. The efficacy and safety of this compound formulations are critically dependent on their stability. This document provides detailed application notes and protocols for the stability testing of this compound in various solution formulations. It is intended to guide researchers, scientists, and drug development professionals in establishing robust stability-indicating methods and ensuring the quality of this compound-containing products.
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, light, and the presence of excipients.[1][2] Degradation of this compound can lead to a loss of potency and the formation of potentially harmful degradation products. Therefore, a thorough understanding of its stability profile is essential for formulation development, shelf-life determination, and regulatory compliance.
Factors Affecting this compound Stability
Several factors can influence the stability of this compound in solution:
-
pH: The pH of the solution is a critical factor. This compound exhibits maximum stability in the pH range of 3 to 4.[1][2] Another region of enhanced stability has been noted around pH 6, particularly for the R-salbutamol enantiomer.[3] The degradation rate is known to increase in alkaline conditions, with a region of minimum stability around pH 9.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. Stability studies are often conducted at accelerated temperatures to predict the shelf-life at normal storage conditions.
-
Oxygen: The degradation of this compound has been shown to be sensitive to oxygen, a characteristic of autoxidation.
-
Light: Exposure to light can induce the degradation of this compound, leading to the formation of multiple degradation products. Therefore, solutions should be protected from light.
-
Excipients: The presence of other substances in the formulation can impact stability. For instance, some sugars like glucose can accelerate degradation, particularly at neutral or acidic pH. Buffer salts can also have unpredictable effects, with acetate (B1210297) showing a stabilizing effect and phosphate (B84403) accelerating breakdown.
Quantitative Data Summary
The following tables summarize quantitative data on the stability of this compound under various conditions, as reported in the literature.
Table 1: Effect of pH on the Decomposition Rate Constant (k) of R-Salbutamol Sulfate (B86663) Solution at 60°C
| pH | Decomposition Rate Constant (k) (unit not specified) |
| 1 | Data not available |
| 2 | Data not available |
| 3 | Valley point (high stability) |
| 4 | Valley point (high stability) |
| 5 | Data not available |
| 6 | Valley point (high stability) |
| 9 | Region of minimum stability |
| 10 | Data not available |
Note: The decomposition of R-salbutamol sulfate solution was found to follow apparent first-order kinetics.
Table 2: Long-Term Physicochemical Stability of this compound (0.060 mg/mL) in 0.9% NaCl Stored in Polypropylene Syringes at 5°C ± 3°C
| Time (days) | Physical Appearance | pH (mean ± SD) | This compound Concentration |
| 0 | No change | 5.448 ± 0.436 | Stable |
| 30 | No color change, turbidity, or precipitation | No significant variation | Remained stable |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound stability testing.
Protocol 1: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the determination of this compound and its degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
2. Materials and Reagents:
-
This compound Sulphate Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) Acetate
-
Purified Water
-
Acetic Acid
-
Sodium Lauryl Sulfate (SLS)
-
Columns: Synergi 4µm Polar-RP 80A (150mm x 4.6mm) or ODS type, 5 µm particle size (250 x 4.6 mm)
3. Chromatographic Conditions (Example 1):
-
Mobile Phase: 75:25 mixture of ammonium acetate buffer and methanol.
-
Column: Synergi 4µm Polar-RP 80A, 150mm x 4.6mm.
-
Detector: UV-Visible at a specified wavelength.
-
Flow Rate: As per optimized method.
-
Injection Volume: As per optimized method.
4. Chromatographic Conditions (Example 2):
-
Mobile Phase: Methanol and water (30:70) containing 0.02% SLS, with the pH adjusted to 3.5 with acetic acid.
-
Column: ODS type, 5 µm particle size, 250 x 4.6 mm.
-
Detection: UV at 276 nm.
-
Flow Rate: 1 ml per minute.
5. Standard Solution Preparation:
-
Accurately weigh an appropriate amount of this compound Sulphate Reference Standard.
-
Dissolve and dilute with the mobile phase to achieve a known concentration.
6. Sample Preparation:
-
Dilute the this compound solution formulation with the mobile phase to fall within the calibration curve range.
7. Method Validation:
-
Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Protocol 2: Forced Degradation Studies
This protocol outlines the procedure for conducting forced degradation (stress testing) studies on this compound solutions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1N HCl) and heat.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1N NaOH) and heat. A study showed significant degradation in acid and base conditions.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 70°C for 1 hour).
-
Photodegradation: Expose the this compound solution to UV light. A study has shown that this compound is sensitive to light absorption at all pH conditions.
3. Procedure:
-
For each stress condition, prepare a sample of the this compound solution.
-
Expose the sample to the specified stress condition for a defined period.
-
At appropriate time points, withdraw aliquots and neutralize if necessary.
-
Dilute the samples with the mobile phase and analyze using the validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
4. Data Analysis:
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for this compound Stability Testing.
Factors Influencing this compound Degradation
Caption: Key Factors Affecting this compound Stability.
Logical Relationship in Forced Degradation Studies
Caption: Forced Degradation Study Logic.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Salbutamol Instability in Experimental Solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the stability of Salbutamol (B1663637) in experimental solutions.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound solution upon preparation.
Q1: My this compound solution is losing potency shortly after preparation. What are the likely causes and how can I prevent this?
A1: Rapid degradation of this compound in aqueous solutions is often attributed to several factors, primarily pH, exposure to oxygen, light, and elevated temperatures. This compound is sensitive to oxidation, and its degradation can be accelerated under alkaline conditions.[1][2][3]
Immediate Troubleshooting Steps:
-
pH Adjustment: The pH of the solution is a critical factor. Maximum stability for racemic this compound in aqueous solutions is generally observed between pH 3 and 4.[2] For R-Salbutamol, a pH of 6 may offer a better balance between chemical stability and minimizing racemization.[4] Use a suitable buffer system, but be aware that some buffers, like phosphate, can accelerate degradation, while acetate (B1210297) may have a stabilizing effect.
-
Oxygen Sensitivity: this compound degradation is oxygen-sensitive. To minimize oxidation, prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen gas) and store them in tightly sealed containers with minimal headspace.
-
Light Protection: this compound is susceptible to photodegradation. Always prepare and store this compound solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Elevated temperatures accelerate the degradation of this compound. Prepare and store your solutions at controlled room temperature or, for longer-term storage, at 5°C ± 3°C, protected from light.
Issue 2: Discoloration or precipitation in the this compound solution.
Q2: My this compound solution has turned yellow/brown and/or a precipitate has formed. What does this indicate and is the solution still usable?
A2: Discoloration and precipitation are clear indicators of this compound degradation. The colored products are often a result of oxidation and other degradation pathways. A precipitate may consist of insoluble degradation products or the drug itself if its solubility limit has been exceeded due to changes in the solution's properties (e.g., pH shift).
Actionable Advice:
-
Do not use the solution. The presence of degradation products means the concentration of active this compound is lower than intended, and the byproducts could interfere with your experiment or even exhibit toxicity.
-
Investigate the cause. Review your solution preparation and storage procedures against the factors mentioned in Q1 (pH, oxygen, light, temperature).
-
Consider excipients. If your solution contains other components, such as sugars, be aware that they can accelerate degradation, especially at neutral or alkaline pH.
Frequently Asked Questions (FAQs)
Q3: What is the optimal pH for storing an aqueous this compound solution?
A3: The optimal pH for this compound stability depends on the specific form and the desired balance between chemical degradation and other factors like racemization.
-
For racemic this compound sulfate (B86663) , maximum stability in aqueous solution is typically found in the pH range of 3 to 4.
-
For R-Salbutamol sulfate , while stable around pH 3, a pH of 6 is often preferred to minimize racemization (the conversion of the active R-enantiomer to the less active S-enantiomer).
Q4: How does temperature affect the stability of this compound solutions?
A4: Temperature is a major factor in the chemical stability of this compound. Higher temperatures significantly increase the rate of degradation. For instance, forced degradation studies are often conducted at elevated temperatures (e.g., 60°C or 80°C) to accelerate the breakdown for analytical purposes. For routine storage, keeping solutions at refrigerated temperatures (e.g., 5°C ± 3°C) can significantly extend their shelf-life, provided they are also protected from light.
Q5: What are the main degradation pathways for this compound?
A5: this compound can degrade through several pathways:
-
Oxidation: This is a significant pathway, leading to the formation of this compound aldehyde, among other products. This process is sensitive to the presence of oxygen.
-
Acid and Alkaline Hydrolysis: this compound is labile to both acidic and alkaline conditions, though it is generally more stable in acidic to neutral pH ranges.
-
Photodegradation: Exposure to light, particularly UVB, can induce degradation, forming various photoproducts.
-
Reaction with other molecules: In ethanolic solutions, this compound can form ethyl ether degradation products, a reaction that is catalyzed by acidic pH.
Q6: Are there any excipients I should avoid when preparing this compound solutions?
A6: Yes, certain excipients can negatively impact this compound stability.
-
Sugars: Sugars like glucose and fructose (B13574) can accelerate the degradation of this compound, particularly at neutral pH. This is thought to be due to the interaction with the "free" carbonyl group on reducing sugars.
-
Buffers: The choice of buffer is important. Phosphate buffers have been shown to accelerate breakdown, whereas acetate buffers may have a stabilizing effect.
-
Preservatives: While necessary in some formulations, it's important to ensure compatibility. For instance, in nebulizer solutions, some preservatives can interact with other components if mixed.
Data Presentation
Table 1: pH-Dependent Stability of R-Salbutamol and RS-Salbutamol Sulfate Solutions at 60°C
| pH | R-Salbutamol Decomposition Rate Constant (k, day⁻¹) | RS-Salbutamol Decomposition Rate Constant (k, day⁻¹) |
| 1 | High | High |
| 2 | High | High |
| 3 | Low | Low |
| 4 | Low | Low |
| 5 | Moderate | Moderate |
| 6 | Low (Optimal for R-Salbutamol to minimize racemization) | Moderate |
| 9 | Very High (Region of minimum stability) | Very High |
| 10 | High | High |
Data compiled from studies on the decomposition rates of this compound solutions. Absolute values can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Basic Stability Assessment of an Aqueous this compound Solution
This protocol outlines a fundamental approach to assess the stability of a newly prepared this compound solution under specific conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound sulfate powder and dissolve it in a suitable aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.0) to a known concentration (e.g., 1 mg/mL).
-
Use deoxygenated water to prepare the buffer.
-
Prepare the entire solution in a light-protected environment (e.g., under yellow light) and use amber glassware.
-
-
Sample Aliquoting and Storage:
-
Dispense the stock solution into multiple small, tightly sealed amber vials, minimizing headspace.
-
Divide the vials into different storage conditions to be tested (e.g., 5°C protected from light, 25°C protected from light, 25°C with light exposure, 40°C protected from light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
-
Quantification using HPLC:
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method. A common method involves a C18 column with a mobile phase of ammonium (B1175870) acetate buffer and methanol.
-
The method must be able to separate the intact this compound peak from any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Visualizations
References
Technical Support Center: Addressing Off-Target Effects of Salbutamol
Welcome to the technical support center for researchers using Salbutamol (B1663637) (albuterol) in cellular assays. This resource provides guidance on identifying, understanding, and mitigating potential off-target effects to ensure the accuracy and specificity of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem / Observation | Potential Cause | Recommended Action |
| Unexpected cellular response at high this compound concentrations (>1 µM). | At higher concentrations, this compound can lose its selectivity and interact with other receptors, such as β1-adrenergic receptors.[1][2] | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration that elicits the desired on-target effect. Consider using a more selective β2-agonist as a control. |
| Response observed in a cell line that does not express the β2-adrenergic receptor (β2-AR). | This is a strong indicator of an off-target effect. This compound may be interacting with another receptor or signaling pathway present in the cells. | Use a β-adrenergic antagonist (e.g., propranolol) to see if the effect is blocked.[3] If not, investigate alternative signaling pathways that might be affected. |
| Cell proliferation is inhibited or unexpectedly stimulated. | This compound has been shown to have anti-proliferative effects in some cell types, like human airway smooth muscle cells, which is often linked to cAMP elevation.[3][4] Conversely, in other contexts, it has been observed to increase proliferation. | Measure intracellular cAMP levels to correlate with the proliferative changes. Use specific inhibitors of downstream pathways to dissect the mechanism. |
| Variability in results between experiments. | The response to this compound can be influenced by cell passage number, confluency, and health. Racemic this compound contains both R- and S-isomers, with the R-isomer having a much higher affinity for the β2-AR. Batch-to-batch variation in your this compound stock could also be a factor. | Standardize cell culture conditions rigorously. Consider using the pure R-enantiomer, Levalbuterol, for more consistent results. |
| Observed effects on ion concentrations (e.g., potassium). | This compound is known to stimulate the Na+/K+ ATPase pump via β2-receptor activation, leading to intracellular potassium uptake. This can cause hypokalemia in vivo and may alter intracellular ion balance in vitro. | If your assay is sensitive to changes in ion concentrations, be aware of this potential effect. Measure ion levels if relevant to your experimental question. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the activation of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway mediates smooth muscle relaxation and is the basis for its use as a bronchodilator.
Potential off-target effects can occur, especially at higher concentrations. These include:
-
β1-adrenergic receptor activation: Although this compound is 29 times more selective for β2 over β1 receptors, at high doses, it can stimulate β1 receptors, potentially leading to cardiac effects.
-
Androgenic activity: Some in vitro studies have suggested that this compound may have androgenic effects by interacting with the androgen receptor.
-
Modulation of inflammatory pathways: this compound has been shown to inhibit the production of certain cytokines in macrophages, partly through a cAMP-dependent inhibition of the ERK signaling pathway.
Q2: How can I design my experiment to control for off-target effects?
A2: A robust experimental design is critical. Key controls include:
-
Pharmacological Blockade: Use a selective β2-AR antagonist (e.g., ICI 118,551) or a non-selective beta-blocker (e.g., propranolol). If the antagonist blocks the observed effect, it confirms the involvement of the β-adrenergic receptor.
-
Cell Line Controls: Use a cell line that does not express the β2-AR. Any response in this "knockout" or negative cell line can be attributed to off-target effects.
-
Use of a Structurally Different Agonist: Compare the effects of this compound with another β2-AR agonist that has a different chemical structure (e.g., Formoterol). If both produce the same effect, it is more likely to be on-target.
-
Dose-Response Analysis: Conduct a full dose-response curve to identify the EC50 for your effect of interest and compare it to known values for β2-AR activation.
Q3: What is the typical concentration range for this compound in cellular assays, and when should I be concerned about off-target effects?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the endpoint being measured. In human airway smooth muscle cells, effects on proliferation have been observed in the nanomolar range (0.1-100 nM). The EC50 for cAMP formation in these cells was reported to be 0.6 µM (600 nM). Concern for off-target effects should increase at concentrations significantly above the EC50 for the on-target effect or generally above 1-10 µM.
Data on this compound Selectivity and Potency
| Parameter | Receptor | Value | Cell Type / System |
| Selectivity | β2 vs. β1 | 29-fold more selective for β2 | General |
| Affinity (R-isomer) | β2 vs. S-isomer | 150-fold greater affinity | General |
| EC50 (cAMP formation) | β2-AR | 0.6 µM | Human Airway Smooth Muscle Cells |
| EC50 (CRE-luciferase) | β2-AR | ~25 nM (calculated from ratio) | Human Airway Smooth Muscle Cells |
| IC50 (inhibition of cell proliferation) | Androgen Receptor | 8.93 µM | MCF7-AR1 cells |
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is essential for confirming the on-target activity of this compound via the β2-AR/cAMP pathway.
Principle: This assay measures the intracellular accumulation of cAMP in response to GPCR activation. This compound binding to the Gs-coupled β2-AR activates adenylyl cyclase, which converts ATP to cAMP. The amount of cAMP is then quantified, typically using a competitive immunoassay with a fluorescent or luminescent readout.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the β2-AR to 80-90% confluency.
-
Harvest the cells and resuspend them in a stimulation buffer to the desired density.
-
For adherent cells, plate them in a suitable microplate (e.g., 96-well or 384-well) and allow them to attach overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound (and other controls) at a 10x final concentration in stimulation buffer. A typical concentration range might be from 10⁻¹⁰ M to 10⁻⁵ M.
-
(Optional) Pre-incubate cells with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation and amplify the signal.
-
Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
-
Detection:
-
Perform the cAMP measurement using a commercial kit (e.g., HTRF, AlphaScreen, or luminescence-based assays) following the manufacturer's instructions. These kits typically involve adding detection reagents containing antibodies and labeled cAMP analogs.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol can be used to investigate GPCR desensitization or biased agonism, which can be an off-target consideration.
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and can also initiate G-protein-independent signaling. Assays often use enzyme fragment complementation (EFC) or fluorescence resonance energy transfer (FRET) to detect the proximity of the GPCR and β-arrestin.
Methodology:
-
Cell Line: Use a cell line engineered to co-express the β2-AR fused to one part of a reporter enzyme (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary part.
-
Cell Plating:
-
Plate the cells in a white-walled 96-well or 384-well plate at a predetermined density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
-
Detection:
-
Add the detection reagents, which include the substrate for the complemented enzyme.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data (e.g., to a maximal response from a reference agonist).
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.
-
Visualizations
Caption: Canonical on-target signaling pathway of this compound.
Caption: Potential off-target signaling via the β1-adrenergic receptor.
Caption: Troubleshooting workflow to distinguish on- vs. off-target effects.
References
- 1. This compound Result Summary | BioGRID [thebiogrid.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition by this compound of the proliferation of human airway smooth muscle cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of human airway smooth muscle cells grown in culture: Relationship to elevated cAMP levels : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Technical Support Center: Optimizing Salbutamol-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of Salbutamol-based experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a short-acting, selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2] Its primary mechanism involves binding to β2-ARs on the surface of airway smooth muscle cells. This binding activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and relaxation of the smooth muscle, leading to bronchodilation.[1]
Q2: What are the recommended storage conditions for this compound solutions to ensure stability?
A2: To ensure the stability of this compound solutions for experimental use, it is recommended to store them at 2-30°C, protected from light and excessive moisture. For long-term stability, solutions of this compound in 0.9% NaCl have been shown to be physically and chemically stable for at least 30 days when stored in polypropylene (B1209903) syringes at 5°C ± 3°C with protection from light. Aqueous solutions of this compound sulphate are most stable between pH 3 and 4. It is important to note that the degradation of this compound is sensitive to oxygen.
Q3: What are common causes of variability in dose-response curves in this compound experiments?
A3: Variability in dose-response curves can arise from several factors. These include inter-subject variability, the specific inhalation method or device used, and the potential for drug deposition in different areas of the respiratory tract. Furthermore, the development of tolerance with repeated or prolonged exposure to this compound can lead to a reduced bronchodilator response. The presence of other medications or substances that may interact with β2-adrenergic signaling pathways can also contribute to variability.
Q4: How can I minimize the risk of this compound crystallization in my experimental setup?
A4: this compound crystallization can occur, particularly in nebulizers used with mechanical ventilators, due to heat and humidification causing supersaturation. To minimize this, consider using a breath-synchronized mesh nebulizer that generates aerosols only during inspiration, reducing the amount of drug in the expiratory limb of the circuit. Ensuring proper cleaning and maintenance of equipment according to the manufacturer's instructions is also crucial.
Troubleshooting Guides
Problem 1: Inconsistent or weak cellular response to this compound stimulation in vitro.
| Possible Cause | Troubleshooting Step |
| Degraded this compound solution | Prepare fresh this compound solutions from a reputable source. Ensure proper storage conditions (refrigerated, protected from light). |
| Sub-optimal cell culture conditions | Verify the health and confluency of your cell monolayer. Ensure consistent cell passage numbers are used across experiments. |
| Low β2-adrenergic receptor expression | Confirm β2-AR expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line with known high β2-AR expression. |
| Receptor desensitization/downregulation | Avoid prolonged pre-incubation with this compound or other β-agonists. Include a "washout" period in your protocol to allow for receptor resensitization. |
| Incorrect dosage | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay. |
Problem 2: High variability between replicate measurements in a this compound-based assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting or dilution | Calibrate pipettes regularly. Use a consistent and validated dilution series preparation method. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with a buffer solution to minimize evaporation and temperature gradients. |
| Cell seeding density variations | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Assay timing inconsistencies | Standardize all incubation times precisely. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells. |
Data Presentation: Quantitative Experimental Parameters
Table 1: In Vitro Experimental Concentrations of this compound
| Cell Type | Experiment | This compound Concentration Range | Reference |
| Human Lung Fibroblasts | Proliferation Assay | 10⁻¹⁰ M to 10⁻⁶ M | |
| Human Airway Smooth Muscle Cells | Proliferation Assay | 0.1 nM to 100 nM | |
| MCF7-AR1 (Human Mammary Carcinoma) | Androgenic Activity Assay | 3x10⁻⁶ M to 6x10⁻⁵ M |
Table 2: this compound Stability Parameters
| Parameter | Condition | Result | Reference |
| pH for Maximum Stability | Aqueous Solution | pH 3-4 | |
| Long-Term Storage | 0.060 mg/mL in 0.9% NaCl, 5°C ± 3°C, protected from light | Stable for at least 30 days | |
| Sensitivity | Aqueous Solution | Oxygen-sensitive |
Experimental Protocols
Protocol 1: In Vitro Proliferation Assay of Human Airway Smooth Muscle Cells with this compound
-
Cell Culture: Culture human airway smooth muscle cells in an appropriate growth medium until they reach 80-90% confluency.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, replace the growth medium with a serum-free medium for 24-48 hours.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified period (e.g., 30 minutes).
-
Mitogen Stimulation: Add a mitogen such as thrombin (e.g., 0.3 U/ml) to stimulate cell proliferation.
-
Incubation: Incubate the cells for 24-48 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT or WST-1).
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on mitogen-induced proliferation.
Protocol 2: Assessment of this compound-Induced cAMP Production
-
Cell Seeding: Seed cells expressing β2-adrenergic receptors (e.g., HEK293 or A549) into a multi-well plate and grow to confluency.
-
Pre-incubation with PDE Inhibitor: To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes.
-
This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of this compound for cAMP production.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing in Salbutamol HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of Salbutamol (B1663637).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. A tailing peak has a gradual return to the baseline. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A Tf or As value greater than 1 indicates peak tailing. Significant tailing can compromise the accuracy of integration and quantification.
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound with a secondary amine group and a phenolic hydroxyl group, having pKa values of approximately 9.3 and 10.3, respectively.[1] Due to its basic nature, this compound is prone to strong interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These secondary interactions are a primary cause of peak tailing. Other contributing factors can include inappropriate mobile phase pH, column degradation, and issues with the HPLC system itself.
Q3: How does the mobile phase pH affect this compound peak shape?
A3: The pH of the mobile phase plays a crucial role in controlling the peak shape of ionizable compounds like this compound. At a pH close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. To achieve a symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group. For this compound, a mobile phase pH in the acidic range (e.g., pH 2.5-4.0) is often used to ensure the consistent protonation of the secondary amine, which minimizes its interaction with silanol groups.[2]
Q4: Can the choice of organic modifier in the mobile phase influence peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) and its proportion in the mobile phase can affect peak shape. While acetonitrile is a stronger solvent than methanol (B129727) in reversed-phase HPLC and generally provides sharper peaks, the choice can be compound-dependent. It is important to optimize the mobile phase composition to achieve the best peak symmetry for this compound.
Troubleshooting Guide
Issue: My this compound peak is exhibiting significant tailing.
Below is a systematic guide to troubleshoot and resolve peak tailing issues in your this compound HPLC analysis.
Step 1: Evaluate the Chromatographic Conditions
Question: Are your mobile phase pH and buffer concentration appropriate?
-
Explanation: As a basic compound, this compound's peak shape is highly sensitive to the mobile phase pH. Interaction with acidic silanol groups on the column packing is a common cause of tailing.
-
Solution:
-
Ensure your mobile phase is buffered and the pH is controlled.
-
For this compound, using an acidic mobile phase (pH 2.5-4.0) is generally effective in protonating the secondary amine group, thereby reducing its interaction with silanol groups and improving peak shape.[2]
-
Consider increasing the buffer concentration (e.g., 20-50 mM) to improve pH stability and further reduce silanol interactions.
-
Question: Have you considered using mobile phase additives?
-
Explanation: Additives can be used to mask the residual silanol groups on the stationary phase.
-
Solution:
-
Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.[2]
-
Alternatively, an ion-pairing agent like sodium heptanesulfonate (SHS) can be used to form a neutral ion pair with the protonated this compound, which can improve peak shape and retention.[2]
-
Step 2: Assess the Column's Health and Suitability
Question: Is your column old or contaminated?
-
Explanation: Over time, columns can degrade, and the stationary phase can become contaminated, leading to poor peak shapes. A blocked frit at the column inlet can also cause peak distortion.
-
Solution:
-
If you are using a guard column, replace it first.
-
Try flushing the analytical column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) to remove any strongly retained contaminants.
-
If the problem persists, the column may be irreversibly damaged and should be replaced.
-
Question: Are you using the right type of column?
-
Explanation: For basic compounds like this compound, columns with a low silanol activity are preferred.
-
Solution:
-
Use a modern, high-purity silica (B1680970) column that is well-endcapped. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less active.
-
Consider using a column with a different stationary phase chemistry, such as one with an embedded polar group, which can shield the silanol groups.
-
Step 3: Check the HPLC System
Question: Could there be extra-column volume or dead volume in the system?
-
Explanation: Excessive volume between the injector and the detector can lead to band broadening and peak tailing. This is often caused by using tubing with a large internal diameter or by poorly made connections.
-
Solution:
-
Use tubing with a small internal diameter (e.g., 0.12 mm) and keep the length as short as possible.
-
Ensure all fittings and connections are properly made and there are no gaps.
-
Question: Is the sample concentration or injection volume too high?
-
Explanation: Overloading the column with too much sample can lead to peak distortion, including tailing.
-
Solution:
-
Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Data Presentation
The following table summarizes the qualitative effects of various experimental parameters on the peak shape of this compound, based on findings from multiple studies. Direct quantitative comparison is challenging due to the variability in experimental conditions across different sources.
| Parameter | Condition | Observed Effect on this compound Peak Shape | Reference(s) |
| Mobile Phase pH | Acidic (e.g., pH 2.5 - 4.0) | Generally improves peak symmetry by protonating this compound and suppressing silanol activity. | |
| Neutral to Basic (e.g., pH > 7) | Can lead to significant peak tailing due to increased interaction with ionized silanol groups. | ||
| Mobile Phase Additives | Triethylamine (TEA) | Addition of TEA (e.g., 0.1%) can significantly reduce peak tailing by masking silanol groups. | |
| Sodium Heptanesulfonate (SHS) | Can improve peak shape and retention by forming an ion-pair with this compound. | ||
| Column Chemistry | Standard C18 Column | Prone to causing peak tailing for this compound due to residual silanol groups. | |
| End-capped C18 Column | Generally provides better peak shape for this compound compared to non-end-capped columns. | ||
| Organic Modifier | Acetonitrile vs. Methanol | The choice can influence peak shape; optimization is necessary for a specific method. |
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of this compound, providing a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC with UV Detection
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate (B84403) adjusted to a pH of 3.7 with phosphoric acid) in a ratio of 18.5:81.5 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
Method 2: Reversed-Phase HPLC with Mobile Phase Additive
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 0.5% orthophosphoric acid (10:90 v/v) with the addition of 5.74 mM Triethylamine (TEA), and the pH adjusted to 2.5 with NaOH.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 230 nm
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
References
Technical Support Center: Mitigating Salbutamol-Induced β2-Adrenergic Receptor Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Salbutamol-induced β2-adrenergic receptor (β2AR) desensitization in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced β2-adrenergic receptor desensitization?
A1: this compound is a short-acting β2-adrenergic receptor agonist. Prolonged or repeated exposure to this compound can lead to a decrease in the responsiveness of the β2ARs, a phenomenon known as desensitization or tachyphylaxis.[1] This results in a diminished therapeutic effect. Desensitization is a complex process that can involve receptor uncoupling from its signaling pathway, internalization of the receptor from the cell surface, and eventually, degradation of the receptor.[2][3]
Q2: What are the primary molecular mechanisms responsible for this desensitization?
A2: The key players in this compound-induced β2AR desensitization are G protein-coupled receptor kinases (GRKs) and β-arrestins.[4][5] Upon agonist binding, GRKs phosphorylate the intracellular domains of the β2AR. This phosphorylation increases the receptor's affinity for β-arrestins. β-arrestin binding sterically hinders the coupling of the receptor to its Gs protein, thereby "arresting" the signal. This process initiates receptor internalization into endosomes. With chronic exposure, these internalized receptors may be targeted for lysosomal degradation, leading to a reduction in the total number of receptors.
Q3: How can I prevent or reverse this compound-induced β2AR desensitization in my cell culture model?
A3: Several strategies can be employed to mitigate desensitization in in vitro models:
-
Coadministration with Corticosteroids: Glucocorticoids like dexamethasone (B1670325) and budesonide (B1683875) have been shown to prevent and even reverse β2AR desensitization. They can increase the expression of the β2AR gene, counteracting receptor downregulation.
-
Phosphodiesterase (PDE) Inhibitors: this compound increases intracellular cyclic AMP (cAMP). The subsequent increase in cAMP can activate phosphodiesterases (specifically PDE4), which then degrade cAMP, contributing to a feedback loop that dampens the signal. Inhibitors of PDE4 can help maintain cAMP levels and have been shown to attenuate the desensitization phenotype.
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonists: Agonists like rosiglitazone (B1679542) have been demonstrated to reverse this compound-induced β2AR tolerance in airway smooth muscle models.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reduced cAMP response after repeated this compound stimulation. | Receptor desensitization and uncoupling from Gs protein. | - Co-incubate cells with a corticosteroid (e.g., dexamethasone) to potentially restore receptor function.- Include a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation. |
| Decreased cell surface expression of β2AR after prolonged this compound exposure. | Receptor internalization and downregulation. | - Pre-treat with corticosteroids, which may inhibit receptor internalization and promote receptor synthesis.- Allow for a "washout" period to see if receptors recycle back to the membrane. |
| Variability in the extent of desensitization between experiments. | - Inconsistent this compound incubation time or concentration.- Differences in cell passage number or confluency. | - Standardize incubation times and concentrations of this compound across all experiments.- Maintain consistent cell culture conditions, including passage number and seeding density. |
| No significant desensitization observed after this compound treatment. | - Insufficient duration or concentration of this compound exposure.- The specific cell line may be less prone to desensitization. | - Increase the incubation time (e.g., 12-24 hours) and/or the concentration of this compound.- Confirm β2AR expression and function in your cell line. |
Quantitative Data Summary
Table 1: Effect of this compound and Terbutaline on β2-Adrenoceptor Density and Function in Human Lung Mast Cells
| Treatment (24h) | β2-Adrenoceptor Density (% Reduction from Control) | Functional Desensitization (% Reduction in maximal inhibition by this compound) |
| This compound (10⁻⁶ M) | ~25% (not statistically significant) | 64 ± 8% |
| Terbutaline (10⁻⁶ M) | ~25% (not statistically significant) | 29 ± 7% |
Data adapted from a study on human lung mast cells, indicating that while both agonists caused a similar, non-significant reduction in receptor density, this compound induced a significantly greater functional desensitization.
Table 2: Effect of Rosiglitazone on this compound-Induced Desensitization in Guinea Pig Tracheal Smooth Muscle
| Treatment Group | This compound Emax (g) | Carbachol-induced Contraction (g) |
| Control | 0.52 ± 0.05 | 0.85 ± 0.07 |
| Desensitized (this compound) | 0.75 ± 0.04 | 1.08 ± 0.04 |
| Desensitized + Rosiglitazone | 0.58 ± 0.06 | 0.91 ± 0.05 |
Data from an in vivo model showing that rosiglitazone treatment preserved the relaxant activity of this compound and mitigated carbachol (B1668302) hyperresponsiveness in desensitized animals.
Experimental Protocols
Protocol 1: In Vitro Model of Homologous β2-Adrenoceptor Desensitization in Human Bronchial Smooth Muscle Cells (BSMC)
-
Cell Culture: Culture human BSMC in an appropriate medium until they reach 80-90% confluency.
-
Desensitization: To induce desensitization, expose the cells to this compound (e.g., 1 µmol·L⁻¹ for 24 hours).
-
Washout: After the incubation period, thoroughly wash the cells with a serum-free medium to remove any remaining this compound.
-
Functional Assay (cAMP Measurement):
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 30 µM rolipram) for a short period (e.g., 20 minutes) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound (e.g., 0.001–100 µmol·L⁻¹) for a defined time (e.g., 10 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
-
Data Analysis: Compare the cAMP dose-response curves between control and desensitized cells to quantify the extent of desensitization.
Protocol 2: Quantification of β2-Adrenergic Receptor Density using Radioligand Binding
-
Membrane Preparation:
-
Harvest control and this compound-treated cells.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a radiolabeled β2AR antagonist (e.g., [¹²⁵I]iodocyanopindolol) at various concentrations.
-
To determine non-specific binding, include a set of tubes with an excess of a non-labeled β-adrenergic antagonist (e.g., propranolol).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis to determine the maximal number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).
-
Visualizations
Caption: Signaling pathway of this compound-induced β2-adrenergic receptor desensitization.
Caption: General experimental workflow for studying β2AR desensitization and mitigation.
References
- 1. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of β2-adrenoceptor-mediated responses by short-acting β2-adrenoceptor agonists in human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with matrix effects in Salbutamol quantification from plasma
Welcome to the technical support center for the quantification of salbutamol (B1663637) in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the sample matrix (e.g., plasma).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which negatively impacts the accuracy, precision, and sensitivity of quantitative analyses by liquid chromatography-mass spectrometry (LC-MS).[1][3] In plasma, endogenous substances like salts, proteins, and particularly phospholipids (B1166683) are major contributors to matrix effects.[4]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion technique is a common method. A constant flow of a this compound standard solution is introduced into the mass spectrometer's ion source after the analytical column. A blank plasma extract is then injected onto the column. Any dip or rise in the constant this compound signal as the plasma components elute indicates the time regions where ion suppression or enhancement occurs.
-
Quantitative Assessment: This is typically done by comparing the peak area of this compound in a solution prepared in a neat solvent to the peak area of this compound spiked into a blank plasma sample that has undergone the complete extraction procedure. The matrix effect can be calculated as a percentage. At least six different lots of blank plasma should be tested to assess the variability of the matrix effect.
Q3: What are the most common sample preparation techniques to minimize matrix effects for this compound analysis in plasma?
A3: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The goal of each is to remove interfering substances from the plasma before LC-MS analysis.
-
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to precipitate proteins. While effective at removing proteins, it may not efficiently remove other matrix components like phospholipids, which can still cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): This technique separates this compound from the plasma matrix based on its differential solubility in two immiscible liquids. A common approach for this compound is to use an organic solvent like ethyl acetate. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is a highly effective and selective method for sample cleanup. It involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analyte and/or the interfering components. Different types of SPE cartridges, such as reversed-phase (e.g., C8, C18) or mixed-mode cation exchange, can be used for this compound extraction.
Q4: Which sample preparation method is the best?
A4: The "best" method depends on the specific requirements of your assay, such as the desired level of sensitivity (Lower Limit of Quantification, LLOQ), throughput, and available resources.
-
PPT is fast and suitable for high-throughput screening but may require more chromatographic optimization to separate this compound from residual matrix components.
-
LLE offers a good balance between cleanliness and ease of use.
-
SPE generally provides the cleanest extracts, leading to minimal matrix effects and the best sensitivity, but it is often more time-consuming and costly.
Refer to the data summary table below for a comparison of reported performance for each technique.
Q5: My results are inconsistent. Could this be due to matrix effects?
A5: Yes, inconsistent results, such as poor precision and accuracy, are classic signs of variable matrix effects. The composition of plasma can vary between individuals and even in the same individual over time, leading to different degrees of ion suppression or enhancement in different samples. Using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is highly recommended to compensate for these variations. An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
Troubleshooting Guide
Issue: Low or no this compound signal in plasma samples, but a strong signal in pure solvent.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to confirm ion suppression at the retention time of this compound. 2. Improve Sample Cleanup: Switch from PPT to a more rigorous method like LLE or SPE to remove more interfering components. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from the ion-suppressing region. Increase the organic content of the mobile phase during the elution of late-eluting components like phospholipids to ensure they are washed from the column. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS (e.g., this compound-d3) to compensate for signal loss. |
| Poor Analyte Recovery | 1. Evaluate Extraction Efficiency: Determine the recovery of your current sample preparation method by comparing the analyte response in pre-spiked plasma samples to post-spiked samples. 2. Optimize Extraction Protocol: For LLE, experiment with different extraction solvents and pH adjustments. For SPE, test different sorbents, wash solutions, and elution solvents. |
Issue: Poor precision and accuracy in quality control (QC) samples.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Use a SIL-IS: This is the most effective way to correct for variability in matrix effects between different samples. 2. Evaluate Different Plasma Lots: Test your method with at least six different sources of blank plasma to ensure robustness. 3. Enhance Sample Cleanup: A cleaner sample will be less prone to variable matrix effects. Consider switching to SPE if you are currently using PPT or LLE. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure that all steps of the sample preparation protocol are performed consistently for all samples, including standards, QCs, and unknowns. 2. Automate if Possible: Automated liquid handlers can improve the precision of sample preparation. |
Data Presentation
The following table summarizes quantitative data from various studies on this compound quantification in plasma, showcasing the performance of different sample preparation methods.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |
| Protein Precipitation (Acetonitrile) | Not explicitly stated, but method was successful | Evaluated and deemed acceptable | 0.100 | < 15 | < 15 | |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75.3 - 82.6 | Not explicitly stated, but method validated | 0.02 | 4.5 - 9.8 | -3.7 to 5.5 | |
| Solid-Phase Extraction (Mixed-Mode) | Not explicitly stated, but method validated | Not explicitly stated, but method validated | 0.005 | < 11 | < +/- 10 | |
| Solid-Phase Extraction (C18) | ~89 | Not explicitly stated, but method validated | 0.25 | 6.5 | Not explicitly stated |
Note: The values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile
This protocol is a general guideline based on a common method.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., this compound-d3) solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate
This protocol is a general guideline based on a common method.
-
Sample Aliquoting: Pipette 500 µL of plasma into a glass tube.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment (if necessary): Adjust the pH of the plasma sample to basic conditions (e.g., using a buffer) to ensure this compound is in its non-ionized form.
-
Extraction: Add 2 mL of ethyl acetate.
-
Mixing: Vortex or shake the tube for 10-15 minutes to facilitate the extraction.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized based on the specific SPE cartridge used (e.g., mixed-mode cation exchange or reversed-phase).
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it.
-
Cartridge Equilibration: Equilibrate the cartridge with an appropriate buffer (e.g., water or a weak buffer).
-
Sample Loading: Load the pre-treated plasma sample (often diluted or pH-adjusted) onto the cartridge.
-
Washing: Wash the cartridge with a specific solution to remove interfering substances while retaining this compound.
-
Elution: Elute this compound from the cartridge using a suitable elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Mechanism of ion suppression in ESI-MS.
References
Best practices for long-term storage of Salbutamol stock solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and use of Salbutamol (B1663637) stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro and cell culture experiments, this compound sulphate can be dissolved in sterile, nuclease-free water or sterile normal saline (0.9% NaCl). Some protocols may also use 5% dextrose solutions[1]. For preparing standard solutions for analytical methods like HPLC, water is commonly used as the diluent[2].
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at 2-8°C (refrigerated)[1][3][4]. While some commercial preparations for immediate use can be stored at room temperature (15-25°C), refrigeration is preferable for researcher-prepared stock solutions to minimize degradation. Do not freeze the solutions.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive. Exposure to light can induce degradation and the formation of multiple byproducts. It is critical to protect stock solutions from light by storing them in amber vials, foil-wrapped containers, or in a dark environment at all times.
Q4: What is the expected shelf-life of a prepared this compound stock solution?
A4: When prepared in 0.9% NaCl at a concentration of 0.060 mg/mL, stored at 5°C ± 3°C, and protected from light, this compound solutions have been shown to be physically and chemically stable for at least 30 days. For diluted solutions intended for administration in a hospital setting, stability is typically shorter: 24 hours at room temperature or 48 hours if refrigerated. For research purposes, it is best practice to prepare fresh solutions or use stocks that are no older than 30 days.
Q5: How does pH affect the stability of this compound solutions?
A5: this compound's stability is pH-dependent. The highest stability in aqueous solutions is observed in a pH range of 3 to 4. The degradation rate increases in alkaline conditions (pH ~9) and is also faster under strongly acidic conditions (pH 1-2), where racemization of R-salbutamol can occur. While stable in neutral conditions, certain buffers like phosphate (B84403) can accelerate degradation, whereas acetate (B1210297) may have a stabilizing effect.
Troubleshooting Guide
Issue 1: My experimental results are inconsistent or show reduced efficacy of this compound.
-
Possible Cause 1: Solution Degradation. The stock solution may have degraded due to improper storage (e.g., light exposure, incorrect temperature) or age.
-
Solution: Prepare a fresh stock solution using the recommended procedures. Visually inspect the old solution for any signs of physical instability (see Issue 2). If possible, verify the concentration of the old stock using a stability-indicating assay like HPLC.
-
-
Possible Cause 2: Incorrect pH. The final pH of your experimental medium after adding the this compound stock may be outside the optimal range, affecting the drug's activity or stability.
-
Solution: Measure the pH of your final assay buffer or cell culture medium after the addition of this compound. Ensure it is within a physiologically relevant and stable range.
-
-
Possible Cause 3: Interaction with other components. Sugars (like glucose) and certain buffer salts (like phosphate) have been shown to accelerate the degradation of this compound under specific pH conditions.
-
Solution: Review your experimental buffer and media components. If high concentrations of potentially interacting substances are present, consider preparing the this compound dilution immediately before use.
-
Issue 2: My this compound stock solution appears cloudy, has changed color, or contains precipitates.
-
Possible Cause: Physical or Chemical Instability. These are clear signs of degradation or precipitation. The solution is no longer reliable for experimental use.
-
Solution: Discard the solution immediately. Do not attempt to use it. Prepare a fresh stock solution, ensuring the this compound salt is fully dissolved and the storage container is sterile and appropriate.
-
Quantitative Data on this compound Solution Stability
| Concentration | Solvent/Diluent | Storage Temperature | Storage Duration | Key Stability Findings | Reference(s) |
| 0.060 mg/mL | 0.9% NaCl | 5°C ± 3°C | 30 days | Physically and chemically stable. No significant change in concentration, pH, color, or clarity. No precipitation observed. | |
| Not Specified | Aqueous Solution | Not Specified | Not Specified | Maximum stability observed between pH 3 and 4. Degradation is sensitive to oxygen. | |
| Diluted (1:5 or 1:10) | Sterile Normal Saline | Room Temperature | 24 hours | Solution should be used within this timeframe. | |
| Diluted (1:5 or 1:10) | Sterile Normal Saline | Refrigerated | 48 hours | Solution should be used within this timeframe. | |
| Commercial Vials | Not Applicable | Room Temperature (15-25°C) | 1-2 weeks (after opening foil pouch) | Vials must be protected from light. Discard if solution is not colorless. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Assay for this compound
This protocol outlines a general method to assess the concentration and stability of a this compound stock solution. Specific parameters may need optimization based on available equipment and reagents.
1. Objective: To quantify the concentration of this compound in a solution and detect the presence of potential degradation products over time.
2. Materials:
-
This compound sulphate reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Orthophosphoric acid
-
Triethylamine
-
Volumetric flasks (various sizes)
-
Micropipettes
-
HPLC system with UV detector
-
C18 reversed-phase column
3. Method:
-
Preparation of Mobile Phase:
-
Prepare a 0.15% orthophosphoric acid solution in HPLC-grade water.
-
Adjust the pH to 7.0 with Triethylamine.
-
The mobile phase is a mixture of this buffer and acetonitrile (e.g., 20:80 v/v). The exact ratio may require optimization.
-
Filter and degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound sulphate reference standard and dissolve it in HPLC-grade water to create a primary stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the primary stock with water to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Preparation of Sample Solution:
-
Take an aliquot of your stored this compound stock solution.
-
Dilute it with HPLC-grade water to a theoretical concentration that falls within the range of your calibration curve (e.g., 25 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: ~276 nm
-
Column Temperature: Ambient or controlled at 25°C
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram. The peak corresponding to this compound should have a consistent retention time compared to the standards.
-
Calculate the concentration of this compound in your sample using the linear regression equation from the standard curve.
-
The appearance of new peaks or a decrease in the area of the main this compound peak over time indicates degradation.
-
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as a selective agonist for the β2-adrenergic receptor. Its binding initiates a signaling cascade that leads to smooth muscle relaxation and other cellular responses.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. A Simple and Rapid HPLC Method for Assay of this compound, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. 3PC-028 Stability of concentrated solutions of this compound hydrochloride in syringes for administration in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Receptor Binding Affinity: Salbutamol and Its Enantiomers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinity of racemic Salbutamol (B1663637) and its individual enantiomers, (R)-Salbutamol and (S)-Salbutamol, supported by experimental data and detailed methodologies.
This compound, a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is administered as a racemic mixture of its two enantiomers: (R)-Salbutamol (levalbuterol) and (S)-Salbutamol. While chemically similar, these enantiomers exhibit significantly different pharmacological activities, primarily due to their differential binding affinities for the β2-adrenergic receptor.
Receptor Binding Affinity: A Quantitative Comparison
The therapeutic effects of this compound are predominantly attributed to the (R)-enantiomer, which displays a markedly higher affinity for the β2-adrenergic receptor compared to the (S)-enantiomer. Experimental data consistently demonstrates that (R)-Salbutamol is the eutomer, the pharmacologically active enantiomer, while (S)-Salbutamol, the distomer, is considered largely inactive at this receptor.[1][2]
One study reported that the (R)-isomer of this compound has a 150-fold greater affinity for the β2-receptor than the (S)-isomer.[3] This significant difference in binding affinity is the molecular basis for the distinct pharmacological profiles of the two enantiomers.
| Compound | Receptor | Cell Line | pKi | Reference |
| Racemic this compound | Human β2-adrenoceptor | CHO-K1 | 5.86 ± 0.05 | [4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
The binding affinity of this compound and its enantiomers to the β2-adrenergic receptor is typically determined using radioligand binding assays. Below is a detailed methodology adapted from studies on β-adrenoceptor agonists.[4]
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled ligand (e.g., (R)-Salbutamol or (S)-Salbutamol) to displace a radiolabeled ligand that is known to bind to the β2-adrenergic receptor.
Materials:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β2-adrenoceptor.
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist.
-
Competing Ligands: (R)-Salbutamol, (S)-Salbutamol, and racemic this compound.
-
Buffers: Binding buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Preparation: CHO-K1 cells expressing the human β2-adrenoceptor are cultured to confluence, harvested, and washed with binding buffer.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains a fixed concentration of the radioligand ([3H]-CGP 12177) and a range of concentrations of the competing unlabeled ligand (this compound enantiomers or racemate).
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competing ligand that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway of β2-Adrenergic Receptor Activation
Upon binding of an agonist like (R)-Salbutamol, the β2-adrenergic receptor undergoes a conformational change, initiating a downstream signaling cascade. The canonical pathway involves the activation of a heterotrimeric G protein, Gs.
References
- 1. Bronchopulmonary pharmacokinetics of (R)‐this compound and (S)‐this compound enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some observations on the β-adrenoceptor agonist properties of the isomers of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Result Summary | BioGRID [thebiogrid.org]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Salbutamol's Efficacy in a Murine Model of Allergic Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of salbutamol (B1663637) in a murine model of allergic inflammation, a widely used preclinical model for asthma research. By objectively comparing its performance with other common asthma treatments and presenting supporting experimental data, this document aims to be a valuable resource for researchers in the field.
Comparative Efficacy of this compound and Other Asthma Therapeutics
The following tables summarize the quantitative data on the effects of this compound, budesonide (B1683875), and formoterol (B127741) on key parameters of allergic airway inflammation in ovalbumin (OVA)-induced murine models. It is important to note that the data presented here are compiled from various studies and may not represent direct head-to-head comparisons.
Table 1: Effect on Airway Hyperresponsiveness (AHR)
| Treatment Group | Dosage | Route of Administration | AHR Measurement (Penh) | % Reduction vs. OVA Control | Reference |
| This compound | 10-100 µg/kg | Intranasal | Dose-dependent decrease | Not specified | [1] |
| Budesonide | 3 mg/kg | Intranasal | Significant reduction | ~50% | [2] |
| Formoterol | 15 µg/kg | Intranasal | Significant reduction | Dose-dependent | [1] |
| OVA Control | - | - | Markedly increased | - | [1][2] |
| Saline Control | - | - | Baseline | - |
Table 2: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Dosage | Route of Administration | Total Cell Count (x10^5) | Eosinophil Count (x10^4) | % Eosinophil Reduction vs. OVA Control | Reference |
| This compound | Not specified | Not specified | Reduced | Significantly reduced | Not specified | |
| Budesonide | 3 mg/kg | Intranasal | Significantly reduced | Significantly reduced | ~70% | |
| Formoterol | 15 µg/kg | Intranasal | Significantly reduced | Significantly reduced | Dose-dependent | |
| OVA Control | - | - | Significantly increased | Significantly increased | - | |
| Saline Control | - | - | Baseline | Baseline | - |
Table 3: Effect on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | Dosage | Route of Administration | IL-4 | IL-5 | IL-13 | Reference |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | - |
| Budesonide | 3 mg/kg | Intranasal | Significantly reduced | Significantly reduced | Not specified | |
| Formoterol | Not specified | Not specified | Not specified | Not specified | Not specified | - |
| OVA Control | - | - | ~150 | ~100 | ~2000 | |
| Saline Control | - | - | Undetectable | Undetectable | Undetectable |
Experimental Protocols
A standardized protocol for inducing allergic airway inflammation in mice using ovalbumin (OVA) is crucial for the reproducibility of experimental results.
Ovalbumin-Induced Allergic Airway Inflammation Protocol
This protocol is a widely accepted method for inducing an asthma-like phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased Th2 cytokine levels.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0 and day 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day. The aerosol can be generated using a nebulizer connected to an exposure chamber.
-
-
Treatment Administration:
-
Therapeutic interventions, such as the administration of this compound, budesonide, or formoterol, are typically performed prior to each OVA challenge. The specific timing and dosage will depend on the experimental design.
-
-
Outcome Assessment:
-
24 to 48 hours after the final OVA challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using whole-body plethysmography in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed.
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are quantified using ELISA.
-
Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
-
Visualizing Key Processes
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
References
Cross-Reactivity of Anti-Salbutamol Antibodies: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity of anti-salbutamol antibodies with other beta-agonists, supported by experimental data and detailed protocols.
The specificity of anti-salbutamol antibodies is a critical factor in the development of accurate and reliable immunoassays for the detection of salbutamol (B1663637) in various matrices. Cross-reactivity with other structurally related beta-agonist compounds can lead to false-positive results, impacting research, clinical diagnostics, and anti-doping control. This guide provides a comparative analysis of the cross-reactivity of different anti-salbutamol antibodies with a range of beta-agonists, presenting quantitative data from published studies, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Comparative Cross-Reactivity Data
The cross-reactivity of anti-salbutamol antibodies varies significantly depending on the specific antibody (monoclonal vs. polyclonal) and the immunogen used for its production. Below is a summary of reported cross-reactivity data from various studies.
| Competitor Beta-Agonist | Antibody Type | Cross-Reactivity (%) | Reference |
| Clenbuterol | Monoclonal (mAb) | 55 | [1] |
| Terbutaline | Monoclonal (mAb) | 44 | [1] |
| Brombuterol | Monoclonal (mAb) | 33 | [1] |
| Cimbuterol | Monoclonal (mAb) | 134 | [1] |
| Cimaterol | Monoclonal (mAb) | < 2.2 | [1] |
| Clorprenaline | Monoclonal (mAb) | < 2.2 | |
| Isoprenaline | Monoclonal (mAb) | < 2.2 | |
| Ractopamine | Monoclonal (mAb) | < 2.2 | |
| Clenbuterol | Polyclonal (pAb) | < 0.015 | |
| Terbutaline | Polyclonal (pAb) | < 0.015 | |
| Salmeterol | Polyclonal (pAb) | < 0.015 | |
| Formoterol | Polyclonal (pAb) | < 0.015 | |
| Ractopamine | Polyclonal (pAb) | < 0.015 | |
| Clenbuterol | Single-chain Fragment Variable (scFv) | Significant | |
| Terbutaline | Single-chain Fragment Variable (scFv) | No cross-reactivity | |
| Ractopamine | Single-chain Fragment Variable (scFv) | No cross-reactivity | |
| Fenoterol | Single-chain Fragment Variable (scFv) | No cross-reactivity |
Note: Cross-reactivity is typically calculated as (IC50 of this compound / IC50 of Competitor) x 100.
Experimental Protocols
The determination of antibody cross-reactivity is most commonly performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on methods described in the cited literature.
Indirect Competitive ELISA (icELISA) Protocol
1. Antigen Coating:
-
Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-ovalbumin, SAL-OVA).
-
The plates are incubated overnight at 4°C.
-
After incubation, the plates are washed with a washing buffer (e.g., phosphate-buffered saline with Tween 20, PBST).
-
Blocking buffer (e.g., PBST containing bovine serum albumin, BSA) is added to each well and incubated to prevent non-specific binding.
-
The plates are washed again.
2. Competitive Reaction:
-
A fixed concentration of the anti-salbutamol antibody is mixed with varying concentrations of the competitor beta-agonist (or this compound standard).
-
This mixture is added to the wells of the coated and blocked microtiter plate.
-
The plate is incubated, allowing the free antibody (not bound to the competitor) to bind to the coated antigen.
-
The plates are then washed to remove unbound antibodies and competitors.
3. Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary anti-salbutamol antibody is added to each well.
-
The plate is incubated and then washed.
-
A substrate solution for the enzyme is added to each well, leading to a colorimetric reaction.
-
The reaction is stopped after a specific time by adding a stop solution.
4. Data Analysis:
-
The absorbance is read using a microplate reader.
-
A standard curve is generated by plotting the absorbance against the concentration of the this compound standard.
-
The concentration of the competitor that causes 50% inhibition of the antibody binding (IC50) is determined from its respective inhibition curve.
-
Cross-reactivity is calculated using the formula: CR (%) = (IC50 of this compound / IC50 of Competitor) x 100 .
Visualizing Key Pathways and Processes
To better understand the underlying mechanisms and experimental setup, the following diagrams illustrate the beta-agonist signaling pathway and the workflow of a competitive ELISA.
Caption: Beta-agonist signaling pathway.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Conclusion
The cross-reactivity of anti-salbutamol antibodies is a complex issue that requires careful consideration during immunoassay development and data interpretation. As demonstrated, monoclonal and polyclonal antibodies can exhibit vastly different specificity profiles. Researchers should meticulously characterize the cross-reactivity of their chosen antibody against a panel of relevant beta-agonists to ensure the validity of their results. The provided data and protocols serve as a valuable resource for scientists and professionals in the field, aiding in the selection of appropriate reagents and the design of robust analytical methods.
References
A Head-to-Head Comparison of Salbutamol Salt Forms in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm. While the active pharmaceutical ingredient (API) is the this compound cation, it is formulated in various salt forms, primarily as the sulfate (B86663) salt, and less commonly as the hydrochloride salt or the free base. The choice of salt form can significantly influence the physicochemical properties of the drug product, impacting its solubility, stability, and ultimately, its clinical performance. This guide provides a head-to-head comparison of different this compound salt forms, supported by available experimental data and detailed methodologies for key assays.
Physicochemical Properties and Solubility
The salt form of a drug can have a profound effect on its solubility, which in turn influences its dissolution rate and bioavailability. While comprehensive head-to-head studies are limited, the available data indicates clear differences in the aqueous solubility of this compound's free base and its sulfate salt.
Table 1: Comparison of Physicochemical Properties and Solubility of this compound Salt Forms
| Parameter | This compound Free Base | This compound Sulfate | This compound Hydrochloride |
| Molecular Formula | C₁₃H₂₁NO₃ | (C₁₃H₂₁NO₃)₂·H₂SO₄ | C₁₃H₂₁NO₃·HCl |
| Molecular Weight | 239.31 g/mol [1] | 576.7 g/mol | 275.77 g/mol |
| Aqueous Solubility | Sparingly soluble[1][2] | Freely soluble[3] | Data not readily available in comparative studies. One study noted R-salbutamol hydrochloride was less hygroscopic than the sulfate salt.[4] |
| Solubility in Ethanol | Soluble | Slightly soluble | Data not readily available in comparative studies. |
Stability Profile
The chemical stability of the this compound molecule is crucial for ensuring the safety and efficacy of the final drug product. Degradation can lead to loss of potency and the formation of potentially harmful impurities. Stability is often pH-dependent and can be influenced by the chosen salt form.
Studies on this compound sulfate in aqueous solutions have shown that its stability is pH-dependent, with maximum stability observed in the acidic pH range of 3 to 4. The degradation of this compound sulfate has been shown to be sensitive to oxygen. While direct comparative stability studies against the hydrochloride salt and the free base under identical stress conditions (e.g., heat, light, humidity) are not extensively published, the inherent properties of the salts suggest potential differences. For instance, the hygroscopicity of the salt form can impact its stability in solid dosage forms.
Receptor Binding Affinity
This compound exerts its therapeutic effect by binding to and activating β2-adrenergic receptors. The binding affinity is a measure of the strength of the interaction between the drug and its receptor. It is important to note that the active moiety responsible for receptor binding is the protonated this compound cation. In a physiological environment, all salt forms are expected to dissociate, yielding this same active species. Therefore, significant differences in receptor binding affinity between the salt forms are not anticipated in vitro, provided the compound is fully solubilized in the assay buffer.
The R-enantiomer of this compound has a significantly higher affinity for the β2-receptor, approximately 150 times greater than the S-enantiomer. However, direct, side-by-side experimental data (e.g., Kᵢ or IC₅₀ values) comparing the fully characterized salt forms in the same receptor binding assay is not available in the public literature.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Solubility Determination
Objective: To quantitatively determine and compare the equilibrium solubility of different this compound salt forms in aqueous media.
Method: Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of each this compound salt form to separate vials containing a fixed volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility of each salt form in mg/mL or mol/L.
Stability-Indicating HPLC Assay
Objective: To develop and validate an HPLC method that can separate and quantify this compound from its degradation products, allowing for a comparative stability assessment of the different salt forms.
Method:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the buffer and the gradient of the organic modifier should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 276 nm).
-
-
Forced Degradation Studies:
-
Subject solutions of each this compound salt form to stress conditions, including:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., Heat solution at 80°C.
-
Photodegradation: Expose solution to UV light.
-
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Comparative Stability Analysis: Analyze the stressed samples at various time points to determine the rate and extent of degradation for each salt form.
β2-Adrenergic Receptor Binding Assay
Objective: To determine and compare the binding affinity (Kᵢ or IC₅₀) of different this compound salt forms for the β2-adrenergic receptor.
Method: Radioligand Competition Binding Assay
-
Materials:
-
A source of β2-adrenergic receptors (e.g., cell membranes from cells overexpressing the receptor).
-
A radiolabeled ligand that binds to the β2-adrenergic receptor with high affinity and specificity (e.g., ³H-dihydroalprenolol).
-
Solutions of the different this compound salt forms at various concentrations.
-
-
Assay Procedure:
-
Incubate the receptor source with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled this compound salt forms.
-
Allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound salt) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for the comparative solubility determination of this compound salt forms.
Caption: The signaling cascade initiated by this compound binding to the β2-adrenergic receptor.
References
In vivo comparison of inhaled versus systemically administered Salbutamol
A Comprehensive Guide for Researchers and Drug Development Professionals
Salbutamol (B1663637), a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The route of administration profoundly influences its efficacy and safety profile. This guide provides an objective in vivo comparison of inhaled and systemically administered this compound, supported by experimental data, to aid researchers and drug development professionals in their understanding and application of this crucial bronchodilator.
Performance Comparison: Efficacy and Systemic Exposure
The primary advantage of inhaled this compound is its ability to deliver the drug directly to the airways, maximizing local therapeutic effects while minimizing systemic side effects. Systemic administration, either orally or intravenously, leads to broader distribution and a different pharmacokinetic and pharmacodynamic profile.
Pharmacokinetic Profile
The route of administration significantly impacts the speed and extent of this compound absorption. Inhaled this compound offers rapid absorption through the lungs, leading to a faster onset of action compared to oral administration.
| Parameter | Inhaled this compound (MDI) | Oral this compound (Solution) | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 0.22 ± 0.07 hours | 1.8 ± 0.6 hours | [1] |
| Maximum Plasma Concentration (Cmax) | 3.4 ± 1.1 µg/L | 3.9 ± 1.4 µg/L | [1] |
| Area Under the Curve (AUC) 0-20 min | 0.9 ± 0.3 µg·h/L | 0.16 ± 0.10 µg·h/L | [1] |
| Relative Bioavailability | 57% ± 24% (compared to oral solution) | 100% (reference) | [1] |
| Elimination Half-life (t1/2) | 4.5 ± 1.5 hours | 4.6 ± 1.1 hours | [1] |
Systemic Side Effects
Systemic exposure to this compound can lead to dose-dependent side effects, primarily due to the stimulation of β2-adrenergic receptors outside the lungs. These effects are generally more pronounced with systemic administration.
| Systemic Effect | Inhaled this compound | Systemic (Oral/IV) this compound | Reference |
| Heart Rate | Can cause a dose-related increase. | More pronounced and frequent increases in heart rate. | |
| Plasma Potassium | Can cause a dose-dependent decrease (hypokalemia). | More significant and consistent decreases in plasma potassium. | |
| Skeletal Muscle Tremor | Mild tremors can occur. | Tremor is a more common side effect. | |
| Overall Incidence of Adverse Events | Lower incidence of total and severe adverse events compared to intravenous administration. | Higher incidence of total and severe adverse events, particularly with intravenous administration. |
Signaling Pathway of this compound
This compound exerts its therapeutic effect by binding to β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that results in bronchodilation.
Caption: this compound signaling pathway leading to bronchodilation.
Experimental Protocols
The following sections detail generalized experimental methodologies for in vivo comparison of inhaled and systemically administered this compound, based on common practices in published studies.
Human Volunteer Studies for Pharmacokinetics and Systemic Effects
-
Study Design: A randomized, crossover study design is often employed, where each volunteer receives both inhaled and systemic this compound on separate occasions, with a washout period in between.
-
Subjects: Healthy male volunteers are typically recruited.
-
Drug Administration:
-
Inhaled: A metered-dose inhaler (MDI) is commonly used to deliver a specified dose of this compound.
-
Systemic: An oral solution of this compound is administered.
-
-
Data Collection:
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration to measure plasma this compound concentrations.
-
Pharmacodynamic Assessments: Systemic effects such as heart rate, blood pressure, and plasma potassium levels are monitored.
-
-
Analytical Method: High-performance liquid chromatography (HPLC) is a common method for the determination of this compound concentrations in plasma.
Animal Studies for Preclinical Efficacy and Safety
-
Animal Model: Guinea pigs are frequently used as an animal model for asthma research.
-
Induction of Bronchoconstriction: An asthmatic response can be induced by administering an agent like histamine (B1213489) via intravenous injection.
-
Drug Administration:
-
Inhaled: The animal is placed in a body plethysmograph and exposed to a nebulized aerosol formulation of this compound.
-
Systemic: this compound can be administered via intraperitoneal or intravenous injection.
-
-
Efficacy Measurement: The protective effect of this compound against bronchoconstriction is assessed by measuring changes in respiratory parameters such as tidal volume, flow rate, and intrathoracic pressure using a plethysmograph.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing inhaled and systemic this compound administration in human volunteers.
Caption: A typical crossover experimental workflow.
Conclusion
The choice between inhaled and systemic administration of this compound depends on the desired therapeutic outcome and the acceptable level of systemic side effects. Inhaled this compound offers rapid, targeted delivery to the lungs, resulting in a faster onset of bronchodilation and a lower incidence of systemic adverse events. Systemic administration, while effective, is associated with a delayed onset of action (for oral formulations) and a higher risk of systemic side effects due to broader drug distribution. For the treatment of acute bronchospasm, inhaled this compound remains the preferred route of administration. These findings are crucial for the development of new drug formulations and delivery systems aimed at optimizing the therapeutic index of β2-adrenergic agonists.
References
Safety Operating Guide
Navigating the Safe Disposal of Salbutamol: A Guide for Laboratory Professionals
A comprehensive operational and disposal plan designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of salbutamol (B1663637) waste.
In the fast-paced environment of scientific research and pharmaceutical development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This compound, a widely used beta-2 adrenergic agonist, requires specific handling and disposal procedures to mitigate risks and adhere to regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound in various forms, from inhalers to bulk powders and solutions, tailored for a laboratory setting.
Understanding this compound Waste Classification
Before disposal, it is crucial to classify this compound waste correctly. In a laboratory context, this compound and its containers are generally considered chemical waste. Depending on the formulation and any co-disposed materials, it may be classified as hazardous or non-hazardous pharmaceutical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Disposal Procedures for Different Forms of this compound
1. This compound Inhalers (Aerosol Canisters):
Pressurized this compound inhalers pose a dual risk due to the remaining propellant and active pharmaceutical ingredient (API). Improper disposal can lead to environmental contamination and potential explosion hazards if incinerated incorrectly.
-
Step 1: Segregation. Do not dispose of this compound inhalers in general laboratory trash, sharps containers, or biohazard bags. They must be segregated as chemical waste.
-
Step 2: Collection. Place used or expired inhalers into a designated, clearly labeled hazardous waste container.
-
Step 3: Do Not Puncture or Depressurize. Never attempt to puncture, crush, or empty the canisters in the laboratory.
-
Step 4: Arrange for Pickup. Contact your institution's EHS department to arrange for the pickup and disposal by a licensed hazardous waste contractor. These contractors are equipped to handle the safe depressurization and incineration of aerosol canisters.
2. This compound Nebulizer Solutions and Aqueous Waste:
Aqueous solutions containing this compound should not be disposed of down the drain.
-
Step 1: Collection. Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
Step 2: pH Adjustment for Stability. For temporary storage, the pH of the solution can be adjusted to a range of 3-4, where this compound exhibits maximum stability.[1]
-
Step 3: Chemical Deactivation (Optional, consult EHS). For laboratories equipped and approved for chemical treatment of waste, a chemical degradation protocol can be employed. This should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Step 4: Disposal. The collected aqueous waste, whether neutralized or not, should be disposed of through your institution's chemical waste program.
3. Bulk this compound Powder and Contaminated Materials:
Solid this compound waste, including bulk powder and materials contaminated with this compound (e.g., weighing boats, gloves, paper towels), must be handled as chemical waste.
-
Step 1: Collection. Place all solid this compound waste into a designated, sealed, and clearly labeled hazardous waste container.
-
Step 2: Avoid Dust Generation. When handling bulk powder, work in a fume hood or a ventilated enclosure to prevent inhalation of dust.
-
Step 3: Disposal. Arrange for the disposal of the solid waste container through your institution's EHS department.
Quantitative Data on this compound Stability
Understanding the stability of this compound under various conditions is crucial for safe handling and disposal. The following table summarizes key stability data.
| Condition | This compound Form | Stability/Degradation Outcome | Reference |
| pH | Aqueous Solution | Maximum stability at pH 3-4.[1] | Hakes, L. B. (1981) |
| Minimum stability around pH 9.[1] | Hakes, L. B. (1981) | ||
| Temperature | Aqueous Solution | Degradation rate increases with temperature. | Hakes, L. B. (1981) |
| Oxygen | Aqueous Solution | Degradation is oxygen-sensitive.[1] | Hakes, L. B. (1981) |
| Forced Degradation | Aqueous Solution | Degrades in the presence of 0.1 M NaOH (alkaline hydrolysis). | European Journal of Pharmaceutical and Biopharmaceutical Sciences |
| Aqueous Solution | Degrades in the presence of 0.1 M HCl (acidic decomposition). | European Journal of Pharmaceutical and Biopharmaceutical Sciences | |
| Aqueous Solution | Degrades in the presence of 3% hydrogen peroxide (oxidative stress). | European Journal of Pharmaceutical and Biopharmaceutical Sciences |
Experimental Protocol: Chemical Deactivation of this compound in Aqueous Solution
Disclaimer: This protocol is for informational purposes and should only be carried out by trained professionals in a properly equipped laboratory, following a thorough risk assessment and with the approval of your institution's EHS department.
Objective: To chemically degrade this compound in an aqueous solution to less active byproducts before collection for final disposal. This procedure utilizes oxidative degradation.
Materials:
-
Aqueous this compound waste solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
pH meter or pH strips
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation: Perform all steps in a certified fume hood. Ensure all necessary safety equipment is readily available.
-
pH Adjustment: Measure the pH of the this compound waste solution. Adjust the pH to approximately 9 using a dilute solution of NaOH. This compound is less stable at an alkaline pH, which will facilitate degradation.[1]
-
Oxidation: While stirring the solution, slowly add 30% hydrogen peroxide. A typical starting point is a 1:10 ratio of H₂O₂ to the estimated amount of this compound, but the optimal amount may need to be determined empirically.
-
Reaction: Allow the reaction to proceed with continuous stirring at room temperature for a minimum of 2 hours. The degradation process can be monitored by analytical methods such as HPLC if required.
-
Neutralization: After the reaction period, neutralize the solution to a pH between 6 and 8 by adding a dilute solution of HCl.
-
Collection: Transfer the treated solution to a clearly labeled hazardous waste container.
-
Final Disposal: Arrange for the collection and disposal of the treated waste through your institution's EHS program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Salbutamol
Essential Safety Protocols for Handling Salbutamol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Hazard Overview and Exposure Limits
This compound, also known as Albuterol, presents several potential hazards. It is classified as harmful if swallowed, can cause serious eye irritation, and may lead to an allergic skin reaction.[1][2] Some safety data sheets also indicate that it is suspected of causing cancer and damaging fertility or the unborn child.[3] The primary routes of occupational exposure are inhalation of dust or aerosols, skin contact, and eye contact.[4]
It is critical to note that after a comprehensive review of safety literature, no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies.[5] Therefore, a conservative approach based on the principles of "As Low As Reasonably Practicable" (ALARP) should be adopted to minimize exposure.
Personal Protective Equipment (PPE) Selection
A risk assessment should be performed for all procedures involving this compound to determine the appropriate level of PPE. Engineering controls, such as fume hoods or ventilated balance enclosures, should be the primary means of controlling exposure, with PPE serving as a crucial secondary barrier.
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid powder (e.g., weighing, preparing stock solutions) | Safety glasses with side shields or chemical splash goggles. | Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile). | Fully-buttoned lab coat with tight cuffs. | NIOSH-approved N95 or higher particulate respirator. |
| Handling solutions or performing dilutions | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). | Lab coat. | Not typically required if handled in a fume hood. |
| Potential for significant splash | Face shield worn over chemical splash goggles. | Chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | Dependent on aerosolization risk; assess on a case-by-case basis. |
| Cleaning spills | Chemical splash goggles and face shield. | Heavy-duty, chemical-resistant gloves. | Impervious clothing or chemical-resistant apron. | NIOSH-approved respirator with particulate filters. |
Hand Protection: Glove Selection
Due to the absence of specific permeation data for this compound, glove selection must be based on general chemical resistance principles and the solvents used in the procedure. Always inspect gloves for damage before use and change them immediately if they are torn, punctured, or contaminated. Double-gloving is recommended when handling the solid compound to minimize contamination risk.
The following table provides a general guide to the chemical resistance of common glove materials. This information is not specific to this compound and should be used as a starting point for your risk assessment.
| Glove Material | General Resistance Profile |
| Nitrile | Good protection against a wide range of chemicals, including oils, greases, acids, caustics, and some solvents. Often a suitable choice for general laboratory work. |
| Neoprene | Provides good resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis. |
| Butyl Rubber | Offers excellent resistance to highly corrosive acids, bases, alcohols, ketones, and esters. Performs poorly with hydrocarbons and halogenated solvents. |
| Natural Rubber (Latex) | Comfortable and flexible, offering good protection against most water solutions of acids, alkalis, and salts. Not recommended for handling most organic solvents. Can cause allergic reactions. |
It is strongly recommended to consult the glove manufacturer's specific chemical resistance charts for the chemicals and solvents being used in your procedure.
Respiratory Protection
When handling this compound powder or when there is a risk of aerosol generation, a NIOSH-approved respirator is required. The choice of respirator depends on the specific task and potential exposure level.
| NIOSH Filter Series | Description |
| N-Series (e.g., N95) | Filters at least 95% of airborne particles. Not resistant to oil. |
| R-Series | Filters at least 95% of airborne particles. Somewhat resistant to oil. |
| P-Series (e.g., P100) | Filters at least 99.97% of airborne particles. Strongly resistant to oil. |
All personnel required to wear tight-fitting respirators must be fit-tested and trained in their proper use, maintenance, and limitations.
Operational and Disposal Plans
PPE Selection Workflow
The following workflow provides a logical process for selecting the appropriate PPE based on a risk assessment of the planned procedure.
Caption: PPE selection workflow for handling this compound.
Procedure for Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination. The following procedure is for basic PPE including a lab coat, safety glasses, and gloves.
Donning Procedure (Putting On):
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.
Doffing Procedure (Taking Off):
-
Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique to avoid touching the outside of the gloves with bare hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Unfasten the lab coat. Remove it by folding it inward and away from your body, touching only the inside surfaces. Place it in the designated receptacle for laundry or disposal.
-
Eye Protection: Remove eye protection by handling the earpieces or strap from the back.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: Procedural steps for donning and doffing basic PPE.
Disposal Plan for Contaminated Materials
All materials contaminated with this compound, including PPE, must be treated as hazardous pharmaceutical waste.
Operational Plan:
-
Segregation at Source: Designate clearly labeled, sealed waste containers in the immediate work area.
-
PPE Disposal: At the end of a procedure or if contamination occurs, used gloves, disposable lab coats, and other contaminated items must be placed directly into a designated hazardous waste container. These containers are typically red or yellow biohazard bags or bins.
-
Sharps and Glassware: Needles, syringes, and contaminated breakable items must be disposed of in a puncture-resistant, leak-proof sharps container labeled for hazardous or cytotoxic waste.
-
Bulk Waste: Unused or expired this compound powder and contaminated solutions should be collected in sealed, leak-proof containers. Do not pour this compound solutions down the drain.
-
Waste Collection: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company in accordance with federal, state, and local regulations.
Cited Experimental Protocols
The recommendations for PPE are based on standardized testing methodologies designed to assess the protective capabilities of materials against chemical exposure.
Glove Permeation Testing (ASTM F739)
The selection of chemical-resistant gloves is informed by data from tests like ASTM F739, "Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact."
Methodology Overview:
-
A sample of the glove material is placed in a test cell, acting as a barrier between two chambers.
-
One chamber (the challenge side) contains the liquid or gaseous test chemical.
-
The other chamber (the collection side) has a collection medium (gas or liquid) continuously monitored for the presence of the chemical.
-
Breakthrough Time (BTT): This is the time elapsed from the initial contact of the chemical with the glove material until it is detected on the collection side at a standardized rate. A longer breakthrough time indicates better protection.
-
Permeation Rate (PR): This measures the rate at which the chemical passes through the material after breakthrough has occurred.
Respirator Filter Efficiency Testing (NIOSH Procedures)
NIOSH certifies respirators under 42 CFR Part 84, which involves rigorous testing to ensure they meet minimum performance standards. For particulate respirators like the N95, the key test measures filter efficiency.
Methodology Overview:
-
The respirator filter is challenged with a "worst-case" aerosol. For N-series filters, this is a charge-neutralized sodium chloride (NaCl) aerosol.
-
The aerosol particle size is chosen to be the most penetrating (typically around 0.3 micrometers), making it the most difficult for the filter to capture.
-
Instruments measure the concentration of the aerosol before and after it passes through the filter.
-
The percentage of particles captured by the filter determines its efficiency. For an N95, at least 95% of the challenge aerosol particles must be captured.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
